molecular formula C4H12N2O B565554 2-(2-Aminoethylamino)ethanol-d4

2-(2-Aminoethylamino)ethanol-d4

Cat. No.: B565554
M. Wt: 108.18 g/mol
InChI Key: LHIJANUOQQMGNT-KHORGVISSA-N
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Description

2-(2-Aminoethylamino)ethanol-d4, also known as this compound, is a useful research compound. Its molecular formula is C4H12N2O and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJANUOQQMGNT-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Aminoethylamino)ethanol-d4 is the deuterated form of 2-(2-Aminoethylamino)ethanol, a chemical intermediate used in the synthesis of the antineoplastic agent Mitoxantrone.[1] In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are invaluable tools. They primarily serve as internal standards in bioanalytical methods, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a mass shift that allows for differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for variability during sample preparation and analysis.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use as an internal standard, and relevant data in the context of drug development.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₄H₈D₄N₂O
Molecular Weight 108.18 g/mol
CAS Number 1246819-88-4
IUPAC Name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol
Synonyms (2-Hydroxyethyl)ethylenediamine-d4, Aminoethylethanolamine-d4
Appearance Colorless Oily Matter
Purity Typically ≥98% (isotopic purity)
Solubility Soluble in Chloroform, DMSO, Methanol
Storage 2-8°C, protected from air and light

Role in Bioanalysis: A Workflow for Quantification

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. The use of this compound as an internal standard allows for the accurate determination of the concentration of its non-deuterated counterpart in biological matrices. The following diagram illustrates a typical workflow for such an analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extract Protein Precipitation & Extraction spike->extract evap Evaporation of Supernatant extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify using Calibration Curve ratio->curve

Figure 1: General workflow for the quantification of an analyte using a deuterated internal standard.

Experimental Protocol: Quantification of 2-(2-Aminoethylamino)ethanol in Human Plasma

This section provides a detailed methodology for the quantification of 2-(2-Aminoethylamino)ethanol in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is adapted from established methods for similar small molecules.

1. Materials and Reagents

  • 2-(2-Aminoethylamino)ethanol (analyte)

  • This compound (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well protein precipitation plate.

  • Add 150 µL of the internal standard working solution to each well.

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-(2-Aminoethylamino)ethanol: To be determined (e.g., Q1: 105.1 -> Q3: 88.1)

    • This compound: To be determined (e.g., Q1: 109.1 -> Q3: 92.1)

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Application Context: Mitoxantrone Pharmacokinetics

As 2-(2-Aminoethylamino)ethanol is a precursor to Mitoxantrone, understanding the pharmacokinetic profile of Mitoxantrone provides a relevant context for the application of its deuterated precursor as an internal standard in drug development studies. The following table summarizes key pharmacokinetic parameters of Mitoxantrone in human plasma from various studies.

Pharmacokinetic ParameterValueReference
Terminal Half-Life (t½) 23-215 hours[2]
Plasma Protein Binding >95%[2]
Volume of Distribution (Vd) 10.9-37.4 L/hr/m²[2]
Clearance 21.41 ± 14.59 L/h[3]
Excretion Urine (6-11%), Feces (~25%)[2]

Mechanism of Action of Mitoxantrone

The ultimate application of 2-(2-Aminoethylamino)ethanol in the synthesis of Mitoxantrone leads to a drug with a well-defined mechanism of action. Mitoxantrone is an inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication.[2] The following diagram illustrates this mechanism.

G mitoxantrone Mitoxantrone topoisomerase Topoisomerase II mitoxantrone->topoisomerase Inhibits dna_complex DNA-Topoisomerase II Covalent Complex topoisomerase->dna_complex Stabilizes dna_breaks DNA Strand Breaks dna_complex->dna_breaks Leads to apoptosis Apoptosis dna_breaks->apoptosis Induces

Figure 2: Simplified signaling pathway for the mechanism of action of Mitoxantrone.

Conclusion

This compound is a critical tool for researchers and drug development professionals, enabling the precise and accurate quantification of its unlabeled analog in biological matrices. Its use as an internal standard in LC-MS/MS analysis is essential for pharmacokinetic and metabolic studies. The context of its role as a precursor to the anticancer drug Mitoxantrone highlights the importance of such deuterated compounds in the broader landscape of pharmaceutical development. The methodologies and data presented in this guide provide a foundational understanding for the application of this compound in a research setting.

References

2-(2-Aminoethylamino)ethanol-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and safety considerations for 2-(2-Aminoethylamino)ethanol-d4. This deuterated analog of 2-(2-Aminoethylamino)ethanol serves as a valuable tool in various research and development fields, particularly in metabolic and pharmacokinetic studies.

Core Chemical Properties

This compound, a stable isotope-labeled compound, is primarily utilized as an internal standard or tracer in mass spectrometry-based analyses. Its key chemical identifiers and properties are summarized below.

PropertyValue
IUPAC Name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol[][2]
Synonyms This compound, Amino Alcohol EA-d4, (2-Hydroxyethyl)ethylenediamine-d4[]
CAS Number 1246819-88-4[]
Molecular Formula C₄H₈D₄N₂O[]
Molecular Weight 108.18 g/mol [][2]
Appearance Colorless Oily Matter[]

Physicochemical Data

The physicochemical properties of this compound are crucial for its application in experimental settings. While some data is specific to the deuterated form, other parameters are often cited from the non-deuterated analog, 2-(2-Aminoethylamino)ethanol (CAS: 111-41-1).

PropertyValueNotes
Boiling Point 238-240 °C[]Data for the deuterated compound.
Melting Point -28 °C[]Data for the deuterated compound.
Purity 95% by HPLC; 98% atom D[]Typical purity from suppliers.
Solubility Soluble in Chloroform, DMSO, Methanol[]Data for the deuterated compound.
Density 1.03 g/mL at 25 °CData for the non-deuterated analog.
Refractive Index (n20/D) 1.485Data for the non-deuterated analog.

Applications in Research and Development

The primary application of this compound lies in its use as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies.

  • Metabolic Pathway Studies : Researchers utilize this compound to trace the metabolic fate of its non-deuterated counterpart within biological systems. The deuterium label allows for the differentiation and quantification of the compound and its metabolites using mass spectrometry, providing insights into metabolic transformations.[]

  • Pharmacokinetics (ADME) : In drug development, this compound is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that share a similar structural motif. Its distinct mass allows for precise tracking and quantification in complex biological matrices.[]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a generalized workflow for a pharmacokinetic study using this compound as an internal standard is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample Collection (e.g., plasma, urine) B Spike with This compound (Internal Standard) A->B C Protein Precipitation (e.g., with acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Inject Supernatant onto LC Column E->F Analysis G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Quantification of Analyte vs. Internal Standard H->I

Caption: Generalized workflow for a pharmacokinetic study.

Safety and Handling

The safety and handling information for this compound is largely extrapolated from its non-deuterated analog. It is imperative to handle this chemical with appropriate precautions in a laboratory setting.

Hazard Identification:

  • Causes severe skin burns and eye damage.

  • May cause an allergic skin reaction.

  • May cause damage to organs through prolonged or repeated exposure.

  • May damage fertility or the unborn child.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Do not breathe mist, vapours, or spray. Use only in a well-ventilated area. Obtain special instructions before use.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store locked up.[3]

First Aid:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical advice for any exposure.

Logical Relationship: Reaction with Carbon Dioxide

The non-deuterated analog, 2-(2-aminoethylamino)ethanol (AEEA), is known for its ability to capture carbon dioxide. Computational studies have elucidated the reaction mechanism, which involves the formation of a carbamate. This process highlights the chemical reactivity of the amine groups.

G cluster_reaction Reaction Pathway AEEA 2-(2-Aminoethylamino)ethanol (AEEA) Carbamate Carbamate Formation (at primary or secondary amine) AEEA->Carbamate CO2 Carbon Dioxide (CO2) CO2->Carbamate Proton_Transfer Proton Transfer (often water-mediated) Carbamate->Proton_Transfer Product Final Product (e.g., protonated carbamate) Proton_Transfer->Product

Caption: Simplified reaction pathway of AEEA with CO2.

References

An In-depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and a proposed synthesis route for 2-(2-Aminoethylamino)ethanol-d4. This deuterated analog of 2-(2-Aminoethylamino)ethanol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Chemical Structure and Properties

This compound, also known by its IUPAC name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol, is a stable isotope-labeled version of 2-(2-Aminoethylamino)ethanol. The four hydrogen atoms on the ethanol backbone are replaced with deuterium.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated analogue is also included for comparison.

PropertyThis compound2-(2-Aminoethylamino)ethanol (for comparison)
CAS Number 1246819-88-4[1]111-41-1[2]
Molecular Formula C4H8D4N2OC4H12N2O[2]
Molecular Weight 108.18 g/mol [1]104.15 g/mol [2]
IUPAC Name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol[1]2-(2-Aminoethylamino)ethanol
Melting Point -28 °C (estimated)[]-28 °C[2]
Boiling Point 238-240 °C (estimated)[]238-240 °C[2]
Density ~1.03 g/mL at 25 °C (estimated)1.03 g/mL at 25 °C[2]
Refractive Index ~1.485 at 20 °C (estimated)n20/D 1.485[2]
Solubility Soluble in Chloroform, DMSO, Methanol[]Soluble in water[2]

Proposed Synthesis of this compound

The proposed synthesis involves the reaction of commercially available Ethanolamine-1,1,2,2-d4 with 2-bromoethylamine hydrobromide . This method is an adaptation of the synthesis described for the non-deuterated compound, which involves the reaction of a 2-halogenoethylamine with monoethanolamine.

Proposed Reaction Scheme
Detailed Proposed Experimental Protocol

Disclaimer: This is a proposed experimental protocol and has not been validated. It should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Ethanolamine-1,1,2,2-d4 (commercially available)

  • 2-Bromoethylamine hydrobromide (commercially available)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., Isopropyl alcohol or Ethanol)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoethylamine hydrobromide (1.0 equivalent) in a suitable anhydrous alcohol (e.g., isopropyl alcohol).

  • Addition of Reactant: To the stirred solution, add Ethanolamine-1,1,2,2-d4 (2.0-3.0 equivalents). The excess ethanolamine-d4 acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. The excess solvent and unreacted Ethanolamine-1,1,2,2-d4 can be removed under reduced pressure. The resulting residue is then dissolved in water and neutralized with a solution of sodium hydroxide to deprotonate the amine and liberate the free base of the product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Characterization:

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z = 108.18).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the four protons of the ethylenediamine moiety. The signals for the protons on the deuterated ethanol moiety should be absent.

    • ²H NMR: The spectrum should show signals confirming the presence of deuterium on the ethanol backbone.

    • ¹³C NMR: The spectrum will show four distinct carbon signals. The signals for the deuterated carbons will likely be triplets due to C-D coupling.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of the key steps.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethanolamine-d4 Ethanolamine-d4 Reaction_Mixture Reaction in Anhydrous Alcohol Ethanolamine-d4->Reaction_Mixture 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr->Reaction_Mixture Neutralization Neutralization with NaOH Reaction_Mixture->Neutralization Purification Fractional Distillation Neutralization->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Logical_Relationship Start Start Reactants Combine Deuterated Ethanolamine and Bromoethylamine Derivative Start->Reactants Reaction Heat to Reflux Reactants->Reaction Workup Neutralize and Remove Solvent Reaction->Workup Purify Purify by Distillation Workup->Purify Product Characterize Final Product (MS, NMR) Purify->Product End End Product->End

References

Commercial Availability and Technical Guide for 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and applications of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol. This compound is a valuable tool in metabolic research and pharmacokinetic studies, primarily utilized as an internal standard for quantitative analysis.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the product specifications from prominent vendors.

SupplierProduct Code/CAS No.PurityAvailable QuantitiesNotes
CLEARSYNTH CS-T-66002Not SpecifiedInquire (mg, g, kg, mL)For research use only. Not for human consumption.[1]
Santa Cruz Biotechnology sc-217855 / 1246819-88-4Not SpecifiedInquireFor research use only. Not for diagnostic or therapeutic use.[2]
BOC Sciences 1246819-88-4≥98%Inquire (mg, g, kg)Labeled analog of 2-(2-Aminoethylamino)ethanol.

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₈D₄N₂O
Molecular Weight 108.18 g/mol
CAS Number 1246819-88-4
Appearance Not Specified
Solubility Not Specified

Applications in Research and Drug Development

This compound serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass difference from the endogenous or unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.

Signaling Pathway Illustration

The primary utility of this compound is not in modulating signaling pathways but in tracing and quantifying its non-deuterated counterpart in biological systems. The logical flow of its application in a typical pharmacokinetic study is outlined below.

G Workflow for Pharmacokinetic Study using AEEA-d4 cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation A Biological Sample Collection (e.g., Plasma, Urine) B Addition of AEEA-d4 (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification of Analyte and Internal Standard D->E F Calculation of Analyte Concentration E->F G Pharmacokinetic Modeling F->G H Study Report G->H Reporting

Caption: Logical workflow for a typical pharmacokinetic study.

Experimental Protocols

General Protocol for Quantification of 2-(2-Aminoethylamino)ethanol in Plasma using AEEA-d4 as an Internal Standard

1. Materials and Reagents

  • 2-(2-Aminoethylamino)ethanol (analyte standard)

  • This compound (internal standard, IS)

  • Control human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(2-Aminoethylamino)ethanol in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the LC-MS system.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by infusion of the analyte and internal standard. For example:

    • 2-(2-Aminoethylamino)ethanol: Precursor ion > Product ion

    • This compound: Precursor ion+4 > Product ion

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Experimental Workflow Diagram

G Experimental Workflow for AEEA Quantification cluster_solutions Solution Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Analyte and IS Stock Solutions B Prepare Calibration Standards and QC Samples A->B C Aliquot Plasma Samples D Spike with Internal Standard C->D E Protein Precipitation with Acetonitrile D->E F Centrifugation E->F G Collect Supernatant F->G H Inject Sample G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration and Area Ratio Calculation J->K L Calibration Curve Generation K->L M Concentration Determination L->M

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for 2-(2-Aminoethylamino)ethanol-d4. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information presented is compiled from various safety data sheets and chemical databases. It is important to note that while this guide addresses the deuterated compound, much of the available safety and toxicological data is based on its non-deuterated analogue, 2-(2-Aminoethylamino)ethanol. The primary hazard profile is expected to be very similar.

Section 1: Chemical Product and Company Identification
Product Name: This compound
Synonyms: 2-(2-Aminoethylamino)-1,1,2,2-tetradeuterioethanol, AEEA-d4
CAS Number: 1246819-88-4[]
Molecular Formula: C4H8D4N2O[]
Molecular Weight: 108.18 g/mol [2][3]
Intended Use: For research and development purposes only. Not for medicinal, household, or other uses.[3][4]
Section 2: Hazards Identification

The hazard classification for this compound is based on data from the non-deuterated form, 2-(2-Aminoethylamino)ethanol.

GHS Classification:

  • Skin corrosion (Category 1B)[5][6][7]

  • Serious eye damage (Category 1)[8]

  • Skin sensitization (Category 1)[5][6][7]

  • Reproductive toxicity (Category 1B)[5][6][7]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[6][7]

GHS Label Elements, including precautionary statements:

  • Pictogram:

    • Corrosion

    • Health hazard

  • Signal Word: Danger[5][8][9]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5][6][7][10]

    • H317: May cause an allergic skin reaction.[5][6][7][10]

    • H335: May cause respiratory irritation.[6][7]

    • H360Df: May damage the unborn child. Suspected of damaging fertility.[5][6][7]

  • Precautionary Statements:

    • P201: Obtain special instructions before use.[5][6][7][10]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][9][10]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][10]

    • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[5][10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][9]

    • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[4][5][10]

    • P405: Store locked up.[4][9][10]

    • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Section 3: Composition/Information on Ingredients
ComponentCAS NumberMolecular FormulaMolecular WeightConcentration
This compound1246819-88-4C4H8D4N2O108.18 g/mol Typically >98%
Section 4: First-Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area. First aiders need to protect themselves.[4][6]

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10][11]

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

  • Specific Hazards Arising from the Chemical: Carbon oxides, Nitrogen oxides (NOx).[8][11] Vapors may form explosive mixtures with air.[8][11]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5][8]

Section 6: Accidental Release Measures
  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5][8]

  • Methods and Materials for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5][8]

Section 7: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[5][11] Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5]

  • Conditions for Safe Storage, including any incompatibilities: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[5] This substance is hygroscopic.[11][12]

Section 8: Exposure Controls/Personal Protection
  • Engineering Controls: Handle in a well-ventilated place. Use non-sparking tools. Ensure that eyewash stations and safety showers are close to the workstation location.[9][13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Tightly fitting safety goggles.[9]

    • Skin Protection: Handle with gloves. Wear fire/flame resistant and impervious clothing.[9]

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5]

Section 9: Physical and Chemical Properties

Data for the non-deuterated analogue, 2-(2-Aminoethylamino)ethanol, is provided where specific data for the deuterated compound is unavailable.

PropertyValue
Appearance Clear, colorless liquid[12]
Odor Mild ammoniacal odor[11][12]
Molecular Weight 108.18 g/mol [2][3]
Boiling Point 238-240 °C[][12]
Melting Point -28 °C[][12]
Density 1.03 g/mL at 25 °C[12]
Water Solubility Soluble[12]
Flash Point >110 °C (>230 °F)[12]
Section 10: Stability and Reactivity
  • Reactivity: No data available for the deuterated form. The non-deuterated form is a stable compound under recommended storage conditions.[5]

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[8]

  • Conditions to Avoid: Moisture, strong heating.[4]

  • Incompatible Materials: Strong oxidizing agents, acids.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).[8][11]

Section 11: Toxicological Information

The toxicological data presented here is for the non-deuterated analogue, 2-(2-Aminoethylamino)ethanol.

  • Acute Toxicity:

    • LD50 Oral - Rat - 3,000 mg/kg[6]

  • Skin Corrosion/Irritation: Causes severe skin burns.[5][11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5][11]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity:

    • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5]

  • Reproductive Toxicity: May damage the unborn child. Suspected of damaging fertility.[5][6]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[6][7]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

Data for the non-deuterated analogue is provided.

  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

Section 13: Disposal Considerations
  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Section 14: Transport Information
  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Section 15: Regulatory Information

This safety data sheet complies with the requirements of Regulation (EC) No. 1907/2006. Safety, health and environmental regulations/legislation specific for the substance or mixture are not available for the deuterated form.

Section 16: Other Information

The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Preparation: Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.

  • Dispensing:

    • Use a clean, dry glass or compatible plastic pipette or syringe to transfer the liquid.

    • Avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water.

    • Properly dispose of contaminated gloves and any disposable labware.

Protocol 2: Spill Response

  • Evacuation: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Communication: Alert others in the vicinity and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

    • Do not use combustible materials, such as sawdust.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.

Visualizations

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Areas lab_coat Lab Coat body Body lab_coat->body gloves Chemical-Resistant Gloves (e.g., Nitrile) hands Hands gloves->hands goggles Tightly Sealed Safety Goggles eyes_face Eyes/Face goggles->eyes_face respirator Respirator (if ventilation is inadequate) respiratory Respiratory System respirator->respiratory

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area (if necessary) spill->evacuate alert Alert Supervisor & Nearby Personnel spill->alert ventilate Ensure Adequate Ventilation alert->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Document and Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill of this compound.

References

Isotopic Purity of 2-(2-Aminoethylamino)ethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol. Deuterated compounds are of significant interest in pharmaceutical and metabolic research due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. This document outlines the quantitative data regarding the isotopic purity of commercially available AEEA-d4, details the experimental protocols for its determination, and presents a logical workflow for its synthesis and analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its application in research. Commercially available standards of this compound typically exhibit a high degree of deuterium incorporation. The following table summarizes the reported isotopic purity from various suppliers.

SupplierChemical Purity (by HPLC)Isotopic Purity (atom % D)
BOC Sciences95%98%
Coompo Research ChemicalsNot specified98%

Table 1: Reported Purity of Commercial this compound [1][2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like AEEA-d4 relies on sophisticated analytical techniques capable of differentiating between isotopes. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry Protocol for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining the isotopic enrichment of a compound.[1][3][4][5]

Objective: To determine the relative abundance of deuterated and non-deuterated isotopologues of 2-(2-Aminoethylamino)ethanol.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with an electrospray ionization (ESI) source.

  • An ultra-performance liquid chromatography (UPLC) system for sample introduction.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source or inject it through the UPLC system. Acquire the full scan mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will be observed.

    • Unlabeled AEEA (C₄H₁₂N₂O): Molecular Weight = 104.15 g/mol

    • AEEA-d4 (C₄H₈D₄N₂O): Molecular Weight = 108.18 g/mol [4]

  • Data Analysis:

    • Identify the ion cluster corresponding to the protonated molecule.

    • Determine the relative intensities of the peaks corresponding to the unlabeled ([M+H]⁺), partially deuterated, and fully deuterated ([M+D₄+H]⁺) species.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity of (M+D₄+H)⁺ / Σ Intensities of all isotopologues] x 100

NMR Spectroscopy Protocol for Isotopic Purity Analysis

Deuterium NMR (²H or D-NMR) spectroscopy is a direct and quantitative method to determine the extent and position of deuteration.

Objective: To quantify the deuterium incorporation in this compound.

Instrumentation:

  • A high-field NMR spectrometer equipped with a deuterium probe.

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

  • ¹H NMR Spectrum Acquisition: Acquire a standard proton NMR spectrum to identify any residual proton signals at the sites of deuteration.

  • ²H NMR Spectrum Acquisition: Acquire a deuterium NMR spectrum. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals in the ²H NMR spectrum corresponding to the deuterated positions.

    • Compare the integral of the deuterium signals to the integral of a known internal standard or to the residual proton signals in the ¹H NMR spectrum to calculate the atom % D.

Synthesis and Analysis Workflow

The production of high-purity this compound involves a multi-step process that includes chemical synthesis followed by rigorous purification and analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., N-(2-aminoethyl)glycinol) deuteration Deuteration Reaction (e.g., Reduction with LiAlD₄) start->deuteration Introduce Deuterium workup Reaction Work-up & Crude Product Isolation deuteration->workup Quench & Extract purification Chromatographic Purification (e.g., Column Chromatography) workup->purification hplc Chemical Purity Analysis (HPLC) purification->hplc ms Isotopic Purity & Structure Confirmation (Mass Spectrometry) hplc->ms nmr Isotopic Purity & Structure Confirmation (NMR Spectroscopy) ms->nmr final_product Final Product: This compound nmr->final_product

Caption: Workflow for the synthesis and analysis of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical relationships in the analysis of deuterated compounds and a generalized experimental workflow for determining isotopic purity.

G cluster_workflow Isotopic Purity Determination Workflow sample Deuterated Compound (AEEA-d4) ms_analysis Mass Spectrometry (ESI-HRMS) sample->ms_analysis nmr_analysis NMR Spectroscopy (²H NMR) sample->nmr_analysis data_processing Data Processing & Calculation ms_analysis->data_processing nmr_analysis->data_processing purity_report Isotopic Purity Report data_processing->purity_report

Caption: Generalized experimental workflow for isotopic purity determination.

This guide provides a foundational understanding of the isotopic purity of this compound. For specific research applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of isotopic enrichment using the protocols outlined herein.

References

2-(2-Aminoethylamino)ethanol-d4 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminoethylamino)ethanol-d4, a deuterated analog of 2-(2-Aminoethylamino)ethanol. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and potential applications. The inclusion of deuterated compounds like this compound is pivotal in various stages of drug discovery and development, particularly in metabolic and pharmacokinetic studies.[]

Physicochemical Properties

This compound is a stable, isotopically labeled version of 2-(2-Aminoethylamino)ethanol. The deuterium labeling provides a distinct mass signature, making it an invaluable tool for tracer studies in complex biological matrices.

PropertyValueReference
Molecular Formula C₄H₈D₄N₂O[]
Molecular Weight 108.18 g/mol []
CAS Number 1246819-88-4[]
Appearance Colorless Oily Matter[]
Boiling Point 238-240 °C[]
Melting Point -28 °C[]
Purity (by HPLC) ≥95%[]
Isotopic Enrichment (atom % D) ≥98%[]
Solubility Soluble in Chloroform, DMSO, Methanol[]
Storage 2-8°C[]

Note: Some physical properties are based on the non-deuterated analog and are expected to be very similar for the deuterated version.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of this compound. The following sections detail the experimental protocols for determining chemical purity and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method describes the determination of the chemical purity of this compound using a reversed-phase HPLC method with UV detection. Since the analyte lacks a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is employed to form a UV-active isoindole derivative.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA)

    • Borate Buffer (0.1 M, pH 9.5)

    • Mobile Phase A: Phosphate buffer (25 mM, pH 7.0)

    • Mobile Phase B: Acetonitrile

    • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and dilute to 10 mL with 0.1 M borate buffer (pH 9.5). Prepare fresh daily.

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in water. Create a series of working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in water to a known concentration.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the standard or sample solution with 100 µL of the derivatization reagent.

    • Vortex the mixture and allow it to react for 2 minutes at room temperature.

    • Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 338 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 50 50
      25 50 50
      30 90 10

      | 35 | 90 | 10 |

  • Data Analysis:

    • The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Experimental Protocol:

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Reagents and Solutions:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Mobile Phase: 50:50 Methanol:Water with 0.1% Formic Acid.

    • Sample Solution: Prepare a dilute solution of this compound (approx. 1 µg/mL) in the mobile phase.

    • Reference Solution: Prepare a dilute solution of the non-deuterated analog, 2-(2-Aminoethylamino)ethanol, at the same concentration.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan

    • Mass Range: m/z 100-120

    • Resolution: ≥ 10,000

    • Infusion: Direct infusion or via LC system with a short column.

  • Data Analysis:

    • Acquire the mass spectrum of the non-deuterated reference standard to determine its natural isotopic distribution.

    • Acquire the mass spectrum of the this compound sample.

    • Integrate the ion currents for the isotopic peaks of the molecular ion [M+H]⁺ cluster for both the reference and the deuterated sample.

    • The isotopic enrichment is calculated by comparing the measured isotopic distribution of the deuterated sample to the theoretical distribution for a given enrichment level, correcting for the natural isotopic abundance observed in the reference standard.

Application in Pharmacokinetic Studies

Deuterated compounds such as this compound are frequently used as internal standards in pharmacokinetic (PK) studies. The following workflow illustrates a typical application.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Dosing of Investigational Drug and this compound (Internal Standard) B Biological Sample Collection (e.g., Plasma, Urine) A->B C Sample Preparation (Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Quantification of Drug and Internal Standard D->E F Pharmacokinetic Modeling E->F G Determination of PK Parameters (AUC, Cmax, T1/2) F->G

Caption: Workflow of a typical pharmacokinetic study using a deuterated internal standard.

Signaling Pathway Analysis

While 2-(2-Aminoethylamino)ethanol is primarily used as a building block in chemical synthesis and as a component in various industrial applications, its structural similarity to endogenous amines suggests potential interactions with biological pathways. A hypothetical interaction with an amine receptor signaling pathway is depicted below.

G A 2-(2-Aminoethylamino)ethanol (Ligand) B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation (α, β, γ subunits) B->C Conformational Change D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Activation E Second Messenger Production (e.g., cAMP) D->E Catalysis F Downstream Cellular Response E->F Signal Transduction

Caption: Hypothetical signaling pathway involving 2-(2-Aminoethylamino)ethanol as a ligand for a GPCR.

References

Technical Guide: Solubility Profile of 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to 2-(2-Aminoethylamino)ethanol-d4

This compound is a stable, isotopically labeled form of 2-(2-Aminoethylamino)ethanol. It serves as an internal standard in mass spectrometry-based applications, such as pharmacokinetic and metabolic studies, allowing for precise quantification of the parent compound. The presence of four deuterium atoms on the ethylene bridge provides a distinct mass shift without significantly altering the physicochemical properties, including solubility.

Solubility Data

Specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively documented. However, based on the properties of the parent compound, a qualitative solubility profile can be inferred. 2-(2-Aminoethylamino)ethanol is a polar molecule with two amino groups and a hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor. This structure dictates its solubility behavior.

Table 1: Qualitative Solubility of 2-(2-Aminoethylamino)ethanol in Various Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic WaterMiscibleThe compound readily forms hydrogen bonds with water.
MethanolSolubleHigh polarity and hydrogen bonding capacity lead to good solubility.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity of DMSO facilitates the dissolution of polar molecules.
AcetonitrileSolubleWhile less polar than DMSO, it is generally a suitable solvent.
Nonpolar TolueneSparingly Soluble / InsolubleThe significant difference in polarity limits solubility.
HexaneInsolubleThe nonpolar nature of hexane is incompatible with the polar functional groups.

Note: This data is for the non-deuterated parent compound, 2-(2-Aminoethylamino)ethanol, and serves as a strong proxy for the d4-labeled version.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualized Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below. This workflow provides a high-level overview of the steps from preparation to final analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid C->D E Centrifuge Sample D->E F Extract Supernatant E->F G Dilute Sample F->G H Quantify via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for determining compound solubility.

Conclusion

While direct, published quantitative solubility data for this compound in organic solvents is scarce, its solubility profile can be reliably inferred from its non-deuterated parent compound, AEEA. It is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the recommended experimental workflow provides a robust method for their determination.

The Strategic Application of 2-(2-Aminoethylamino)ethanol-d4 in Advanced Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential uses of 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-Aminoethylamino)ethanol (AEEA), in the research and development landscape. With a focus on its application as an internal standard in quantitative analysis, this document delves into the core principles of its utility, presents its physicochemical properties, and offers detailed experimental protocols for its implementation in analytical methodologies.

Introduction to Deuterated Compounds in Research

In the realm of pharmaceutical and biomedical research, the use of stable isotope-labeled compounds, particularly deuterated molecules, has become an indispensable tool.[1] Deuterium, a stable, non-radioactive isotope of hydrogen, can be incorporated into drug molecules and other organic compounds to alter their mass without significantly affecting their chemical properties.[2][3] This subtle modification provides a powerful handle for researchers to trace, quantify, and understand the metabolic fate of molecules within complex biological systems.[4] this compound is one such deuterated compound, offering enhanced precision and accuracy in a variety of analytical applications.[][6]

Core Principles: The Advantage of Deuterated Internal Standards

The primary application of this compound lies in its role as an internal standard for quantitative analysis, especially when coupled with mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8] An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest.[7] Deuterated standards, such as AEEA-d4, are considered the gold standard for this purpose due to several key advantages:[8]

  • Co-elution with Analyte: In chromatographic separations, the deuterated standard and the non-deuterated analyte exhibit nearly identical retention times.[7] This co-elution ensures that both compounds experience the same analytical conditions, including potential matrix effects which can suppress or enhance the analyte signal.[7][8]

  • Similar Ionization Efficiency: The isotopic substitution has a minimal effect on the ionization efficiency of the molecule in the mass spectrometer's ion source.[7]

  • Correction for Sample Loss: Any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard.[9] By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, regardless of recovery efficiency.[9]

These properties significantly improve the accuracy, precision, and reproducibility of quantitative methods.[7][8][10]

Physicochemical Properties

Understanding the physicochemical properties of both the deuterated and non-deuterated forms of 2-(2-Aminoethylamino)ethanol is crucial for method development and application.

Property2-(2-Aminoethylamino)ethanolThis compoundReference(s)
CAS Number 111-41-11246819-88-4[11][12]
Molecular Formula C4H12N2OC4H8D4N2O[11][13]
Molecular Weight 104.15 g/mol 108.18 g/mol [11][12]
Appearance Colorless, viscous liquidColorless Oily Matter[][14]
Boiling Point 238-240 °C238-240 °C[][11]
Melting Point -28 °C-28 °C[][11]
Density 1.03 g/mL at 25 °CNot explicitly stated, but expected to be similar to the non-deuterated form.[11]
Solubility Soluble in waterSoluble in Chloroform, DMSO, Methanol[][11]
pKa pK1: 7.21, pK2: 10.12Not explicitly stated, but expected to be very similar to the non-deuterated form.[11]

Applications in Research

The primary and most well-documented use of this compound is as an internal standard for the precise quantification of its non-deuterated counterpart, AEEA, in various matrices. AEEA itself has applications as a chemical intermediate in the synthesis of surfactants, epoxy resin curing agents, and other fine chemicals.[14] Therefore, accurate quantification of AEEA might be necessary in industrial, environmental, and quality control settings.

While direct involvement of AEEA in specific signaling pathways is not documented in the provided search results, the use of its deuterated form is critical in pharmacokinetic and toxicological studies of AEEA itself or of compounds for which AEEA is a metabolite or precursor.[1][4] The non-deuterated form, AEEA, has been shown to have low acute toxicity in animal studies, though it is considered corrosive and can cause severe skin burns and eye damage.[15][16][17] It is also classified as a substance that may damage the unborn child and is suspected of damaging fertility.[15][16][18]

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 2-(2-Aminoethylamino)ethanol (AEEA) in a given sample matrix using this compound (AEEA-d4) as an internal standard.

1. Materials and Reagents:

  • 2-(2-Aminoethylamino)ethanol (AEEA) analytical standard

  • This compound (AEEA-d4)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (or other suitable modifier)

  • Sample matrix (e.g., plasma, water, industrial effluent)

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

2. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of AEEA and AEEA-d4 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of AEEA at different concentrations by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of AEEA-d4 at a fixed concentration. The optimal concentration should be determined during method development.

3. Sample Preparation:

  • Spiking: To an aliquot of the sample, calibration standards, and quality control (QC) samples, add a fixed volume of the AEEA-d4 internal standard working solution.

  • Extraction (if necessary): Depending on the complexity of the sample matrix, a sample cleanup step such as protein precipitation (for biological samples) or solid-phase extraction may be necessary to remove interferences.[9]

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for AEEA.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For AEEA: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

      • For AEEA-d4: Determine the precursor ion (e.g., [M+H]+, which will be 4 Da higher than AEEA) and a corresponding product ion.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both AEEA and AEEA-d4.

  • Calculate the peak area ratio (AEEA peak area / AEEA-d4 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the AEEA calibration standards.

  • Determine the concentration of AEEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample IS_Addition Addition of AEEA-d4 (IS) Sample->IS_Addition Extraction Extraction / Cleanup IS_Addition->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometry LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

KIE cluster_0 Metabolic Reaction cluster_1 Resulting Pharmacokinetics Reactant_H Drug with C-H bond Enzyme Metabolic Enzyme (e.g., CYP450) Reactant_H->Enzyme Faster cleavage Reactant_D Drug with C-D bond Reactant_D->Enzyme Slower cleavage Product_H Metabolite Enzyme->Product_H Product_D Metabolite Enzyme->Product_D PK_H Shorter Half-life Product_H->PK_H PK_D Longer Half-life Product_D->PK_D

Caption: The Kinetic Isotope Effect (KIE) slows the metabolism of deuterated compounds.

Conclusion

This compound is a valuable tool for researchers requiring high precision and accuracy in the quantification of its non-deuterated analog. Its utility as an internal standard in mass spectrometry-based methods is well-established by the principles governing deuterated compounds in analytical chemistry. While direct research into the biological signaling of AEEA is limited in the provided results, the application of AEEA-d4 is crucial for robust analytical methodologies in various scientific and industrial fields. The detailed protocol and workflows provided in this guide offer a foundational understanding for the implementation of this compound in the laboratory.

References

The Advent of Deuterated Ethanolamines: A Technical Guide to Their Scientific Lineage, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into bioactive molecules represents a significant advancement in medicinal chemistry, aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. This technical guide provides an in-depth exploration of deuterated ethanolamines, a class of compounds with substantial potential in drug development. While the specific historical discovery of "deuterated ethanolamines" as a distinct event is not documented, their scientific foundation is built upon a rich history of deuterium chemistry and the kinetic isotope effect. This document details the historical context, the core scientific principles, synthetic methodologies, and analytical techniques relevant to these compounds. It serves as a comprehensive resource for researchers engaged in the design and application of next-generation therapeutics.

Introduction: The Scientific Heritage of Deuterated Compounds

The journey of deuterated compounds in the pharmaceutical sciences is not one of a single discovery, but rather a convergence of fundamental scientific principles and their innovative application. The story begins with the discovery of deuterium, a stable, non-radioactive isotope of hydrogen, by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934.[1] Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (the most common hydrogen isotope), which has only a proton.[1][2] This mass difference is the origin of the Kinetic Isotope Effect (KIE) , a cornerstone of deuterium chemistry.

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[3] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[3][4] Consequently, breaking a C-D bond requires more energy and occurs more slowly.[3][4] Reactions involving the cleavage of a C-H bond can be 6 to 10 times faster than the identical reaction involving a C-D bond.[3]

Medicinal chemists began to explore this phenomenon in the 1960s, with early studies on deuterated versions of molecules like morphine and tyramine.[4][5][6] The central hypothesis was that by strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, one could slow down the drug's breakdown by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[2][3][5][7] This "deuterium switch" approach could lead to significant improvements in a drug's pharmacokinetic profile, such as a longer half-life, more stable plasma concentrations, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[3][6][7][8]

Despite early research, it took over four decades for this concept to translate into a therapeutic reality.[1] The landmark approval of Austedo® (deutetrabenazine) by the U.S. Food and Drug Administration (FDA) in 2017 marked the arrival of the first deuterated drug.[6][9][10][][12][13] Deutetrabenazine, a treatment for chorea associated with Huntington's disease, is a deuterated version of tetrabenazine.[9][13] The strategic deuteration of its two methoxy groups slows their metabolism, resulting in a superior pharmacokinetic profile that allows for less frequent dosing and improved tolerability compared to its non-deuterated counterpart.[3][9][14] This success story has invigorated the field, solidifying the deuterium substitution strategy as a viable and valuable approach in drug development.[5][15]

Ethanolamines, as a class of compounds, are ubiquitous in biology. They are essential components of cell membranes (as the headgroup of phosphatidylethanolamine) and can act as precursors to neurotransmitters like acetylcholine.[16][17][18] Given their roles in cellular structure and signaling, their metabolic pathways are well-characterized, making them prime candidates for the application of deuterium substitution to modulate their biological activity and therapeutic potential.

The Kinetic Isotope Effect: Core Principles

The rationale for developing deuterated ethanolamines is entirely dependent on the Kinetic Isotope Effect (KIE). As previously mentioned, the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. This effect is most pronounced when the C-H bond cleavage is the rate-determining step in a molecule's metabolism.

// Invisible edges for alignment TS_CD -> SlowedMetabolism [style=invis];

} mend Caption: The Kinetic Isotope Effect (KIE) principle.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Consequence for Drug Metabolism
Bond Energy LowerHigherMore energy required to break C-D bond
Vibrational Frequency HigherLowerLower zero-point energy for C-D bond
Reaction Rate (k) Faster (kH)Slower (kD)Slower enzymatic cleavage of C-D bond
KIE Value (kH/kD) -Typically 6-10Significant reduction in metabolic rate

Ethanolamine Metabolism: The Target for Deuteration

Ethanolamine is a fundamental biological molecule. It can be utilized by cells for the synthesis of phosphatidylethanolamine (PE), a key component of cell membranes, via the cytidine phosphoethanolamine pathway.[19] Certain gut bacteria can also catabolize ethanolamine as a carbon and/or nitrogen source.[16][19] The initial step in its oxidation often involves an amine oxidase, leading to the formation of glycolaldehyde.[20] In some bacteria, ethanolamine is broken down by ethanolamine ammonia-lyase into ammonia and acetaldehyde.[18][21]

Given these metabolic routes, there are clear opportunities for deuteration to alter the fate of ethanolamine-containing molecules. Replacing hydrogens on the carbon backbone of the ethanolamine moiety could slow its enzymatic breakdown.

Experimental Protocols: Synthesis and Analysis

The creation and verification of deuterated ethanolamines require robust synthetic and analytical methodologies.

General Synthesis of Deuterated Compounds

Several core strategies are employed for introducing deuterium into organic molecules. The choice depends on the target site and the required level of isotopic enrichment.[22]

  • Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂ gas, often in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C).[22][23]

  • Reduction with Deuterated Reagents: Aldehydes, ketones, or esters can be reduced using deuterium-containing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.[22]

  • Biosynthesis/Enzymatic Reactions: Leveraging the high selectivity of enzymes, this method uses deuterated substrates or D₂O in enzymatic reactions to produce complex, specifically labeled biomolecules.[22][]

Deuteration_Workflow Start Non-Deuterated Precursor Method Deuteration Method (e.g., H/D Exchange, Reductive Deuteration) Start->Method Reaction Reaction with Deuterium Source (D₂O, D₂ gas, LiAlD₄) Method->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Analytical Characterization (NMR, MS) Purification->Analysis Final Deuterated Ethanolamine Product Analysis->Final

Hypothetical Protocol: Synthesis of Ethanolamine-d4

This protocol outlines a plausible method for synthesizing fully deuterated ethanolamine (Ethanolamine-1,1,2,2-d₄) via the reduction of a suitable precursor.

Objective: To prepare ethanolamine-d₄ from a non-deuterated starting material.

Materials:

  • 2-Aminoacetic acid (Glycine)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterium oxide (D₂O) for quenching

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: 2-Aminoacetic acid is added portion-wise to the stirred suspension at 0°C. The reaction is highly exothermic and should be controlled carefully.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlD₄ is carefully quenched by the slow, dropwise addition of D₂O.

  • Workup: The resulting salts are filtered off, and the filter cake is washed thoroughly with THF and diethyl ether.

  • Extraction & Drying: The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude ethanolamine-d₄ product, which can be further purified by distillation if necessary.

Analytical Characterization

Confirming the identity, purity, and extent of deuteration is critical. A combination of analytical techniques is essential for comprehensive characterization.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique is used to determine the degree and position of deuteration by observing the disappearance or reduction of proton signals at specific locations in the molecule.[26][27]

    • ²H (Deuterium) NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.[26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is highly sensitive for determining the molecular weight and the distribution of isotopologues (e.g., d₀, d₁, d₂, d₃, d₄ species) by analyzing the mass-to-charge ratio.[25][26] It provides quantitative data on isotopic enrichment.[26]

  • Chromatography (GC-MS, LC-MS): When coupled with mass spectrometry, gas chromatography (GC) or liquid chromatography (LC) separates the deuterated compound from non-deuterated starting material and other impurities, allowing for precise purity assessment.[25][28]

Table 2: Analytical Techniques for Characterizing Deuterated Compounds

TechniqueInformation ProvidedLevel of Detail
¹H NMR Position & Degree of DeuterationSemi-Quantitative to Quantitative
²H NMR Position of DeuterationQuantitative
Mass Spectrometry (MS) Isotopic Enrichment & DistributionQuantitative
GC-MS / LC-MS Purity, Isotopic RatiosQuantitative

Data Presentation: The Impact of Deuteration

The ultimate validation of the deuterium-switching strategy lies in the quantitative improvement of a drug's pharmacokinetic properties. While specific data for deuterated ethanolamines are not publicly available, the data from deutetrabenazine serves as a powerful exemplar of the potential benefits.

Table 3: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine (Illustrative)

ParameterTetrabenazine (Non-deuterated)Deutetrabenazine (Deuterated)Implication of Deuteration
Half-life (active metabolites) ShorterLongerMore sustained therapeutic levels
Plasma Concentration Higher peak-to-trough fluctuationsMore stableReduced risk of adverse events linked to high peaks
Dosing Frequency Three times dailyTwice dailyImproved patient compliance and convenience
Tolerability Less favorableMore favorableBetter patient outcomes
Note: This table is based on the known clinical profile of deutetrabenazine to illustrate the effects of deuteration.[3][9][14]

Conclusion and Future Outlook

While the field awaits the first specific clinical application of a deuterated ethanolamine, the scientific principles underpinning their potential are robust and well-established. The history of deuterated drugs, though recent in terms of approved therapies, is built on decades of fundamental chemical research.[1][5] The success of deutetrabenazine has paved the way for a new class of therapeutics, demonstrating that the strategic replacement of hydrogen with deuterium is a clinically and commercially viable strategy for drug optimization.[6][12]

For researchers in drug development, deuterated ethanolamines represent a promising frontier. By applying the principles of the kinetic isotope effect to the well-understood metabolic pathways of ethanolamines, it is possible to design novel molecules with enhanced pharmacokinetic profiles. The synthetic and analytical protocols are well-defined, allowing for the reliable creation and characterization of these next-generation compounds. As the pharmaceutical industry continues to seek innovative ways to improve drug efficacy and safety, the "heavy" atom approach offered by deuterium will undoubtedly play an increasingly important role.

References

Methodological & Application

Title: Quantitative Analysis of Ethanolamines in Aqueous and Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of Ethanolamines using 2-(2-Aminoethylamino)ethanol-d4 by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small polar molecules.

Abstract: This application note details a robust and sensitive method for the quantification of common ethanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), in various matrices. The method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, this compound, for accurate and precise quantification. Detailed protocols for sample preparation, instrument setup, and method validation are provided, adhering to established analytical guidelines.

Introduction

Ethanolamines are a class of organic compounds used in a wide range of industrial and consumer products, including cosmetics, detergents, and pharmaceuticals.[1][2] They are also important in biological systems and can serve as environmental markers for certain chemical exposures.[3] Due to their high polarity and low molecular weight, the quantitative analysis of ethanolamines in complex matrices like plasma, urine, or wastewater presents significant analytical challenges, often resulting in poor chromatographic retention and matrix effects.[4][5]

The use of isotope dilution mass spectrometry, which involves spiking a sample with a stable isotope-labeled version of the analyte or a structurally similar compound, is the gold standard for quantitative mass spectrometry. This approach effectively compensates for sample loss during preparation and variations in instrument response, thereby improving accuracy and precision. This note describes a method using this compound as an internal standard (IS) for the reliable quantification of MEA, DEA, and TEA.

Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the principle of isotope dilution. A known concentration of the deuterated internal standard (this compound) is added to every sample, calibrator, and quality control sample at the beginning of the workflow. The native (non-labeled) analyte and the labeled internal standard exhibit nearly identical chemical and physical properties, meaning they behave similarly during sample extraction, chromatography, and ionization.[6] By measuring the ratio of the mass spectrometric response of the native analyte to that of the internal standard, precise quantification can be achieved, as this ratio is directly proportional to the analyte's concentration.

Isotope_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Unknown Sample (Contains Analyte) Mix Sample + IS Mixture Sample->Mix IS Known Amount of Internal Standard (IS-d4) IS->Mix Processed Extracted & Concentrated Sample Mix->Processed LCMS LC-MS/MS System Processed->LCMS Data Signal Acquisition LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS-d4) Data->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Analyte Concentration CalCurve->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Analytes: Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA)

  • Internal Standard: this compound (AEEA-d4)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Formate

  • Water: Ultrapure water (18.2 MΩ·cm)

  • SPE Cartridges: Polymeric Reversed-Phase or Cation-Exchange Cartridges (e.g., Bondesil PPL or equivalent)[6]

  • Other: 1.5 mL polypropylene tubes, 96-well plates, glass vials

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEA, DEA, TEA, and AEEA-d4 by dissolving the neat material in ultrapure water.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate solution containing MEA, DEA, and TEA by diluting the primary stocks in water/acetonitrile (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): Prepare the IS working solution by diluting the AEEA-d4 primary stock in water/acetonitrile (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking the mixed intermediate solution into a blank matrix (e.g., water or stripped plasma) to achieve a concentration range of approximately 1-1000 ng/mL.

Sample Preparation

The following workflows outline two common extraction techniques. The choice of method depends on the sample matrix and required level of cleanliness.

Experimental_Workflow start Sample Collection (e.g., Plasma, Urine, Water) add_is Add Internal Standard (AEEA-d4) & Vortex start->add_is prep_choice Choose Preparation Method add_is->prep_choice ppt_start Protein Precipitation (For Plasma/Serum) prep_choice->ppt_start Simple Matrix spe_start Solid-Phase Extraction (SPE) (For Urine/Wastewater) prep_choice->spe_start Complex Matrix add_acn Add 3 Vol. Cold Acetonitrile ppt_start->add_acn vortex_cent Vortex & Centrifuge (10,000 rpm, 10 min) add_acn->vortex_cent collect_sup Collect Supernatant vortex_cent->collect_sup evaporate Evaporate to Dryness (if necessary) collect_sup->evaporate condition Condition SPE Cartridge (Methanol, Water) spe_start->condition load Load Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analytes (e.g., Methanolic Ammonia) wash->elute elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Caption: General experimental workflow for ethanolamine analysis.

Protocol 1: Protein Precipitation (for Plasma/Serum) [4]

  • Pipette 100 µL of sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL AEEA-d4).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if concentration is needed, or inject directly.

  • If evaporated, reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (for Urine/Wastewater) [4][6]

  • To 1 mL of sample, add 10 µL of the Internal Standard Working Solution.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the ethanolamines with 2 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Due to the polar nature of ethanolamines, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended for optimal retention and separation.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography system
Column HILIC Column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.7
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions (Note: These transitions should be optimized for the specific instrument used.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Monoethanolamine (MEA)62.144.1
Diethanolamine (DEA)106.188.1
Triethanolamine (TEA)150.2132.1
AEEA-d4 (IS) 109.1 62.1

Method Validation

A comprehensive validation should be performed to ensure the method is reliable for its intended purpose, following guidelines from bodies like the ICH.[7]

Caption: Key parameters for analytical method validation.
Data Presentation: Representative Performance

The following tables summarize the expected performance characteristics of a validated method based on data synthesized from established analytical procedures.[1][4][8]

Table 2: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (R²)LLOQ (ng/mL)
MEA5 - 1000> 0.9955
DEA1 - 500> 0.9971
TEA5 - 500> 0.9965

Table 3: Accuracy and Precision (Intra-day, n=6)

AnalyteSpiked Conc. (ng/mL)Measured Mean (ng/mL)Accuracy (% Recovery)Precision (% RSD)
MEA 15 (Low QC)14.596.7%6.8%
150 (Mid QC)154.2102.8%4.5%
750 (High QC)738.098.4%3.1%
DEA 3 (Low QC)3.2106.7%8.2%
50 (Mid QC)48.997.8%5.1%
400 (High QC)408.4102.1%3.9%
TEA 15 (Low QC)15.8105.3%7.5%
150 (Mid QC)146.197.4%4.8%
400 (High QC)390.897.7%3.5%

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantitative analysis of ethanolamines in diverse and complex matrices. The use of the stable isotope-labeled internal standard this compound is critical for ensuring high accuracy and precision by correcting for matrix effects and procedural losses. The detailed sample preparation and instrumental protocols, along with clear validation criteria, offer a comprehensive guide for researchers to implement this methodology in their laboratories.

References

Application Note: Protocol for Preparing 2-(2-Aminoethylamino)ethanol-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4) is a deuterated stable isotope-labeled analog of 2-(2-Aminoethylamino)ethanol. It serves as a valuable internal standard in quantitative bioanalytical studies using mass spectrometry, particularly in the fields of pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic pathway research[]. Its use allows for precise quantification of the unlabeled parent compound by correcting for variations during sample preparation and analysis. AEEA-d4 is also a labeled intermediate in the synthesis of labeled Mitoxantrone[][2].

This document provides a detailed protocol for the preparation, handling, and storage of AEEA-d4 stock solutions to ensure accuracy, consistency, and stability for research applications.

Physicochemical and Handling Data

Quantitative data for this compound is summarized in the table below. Proper handling and storage are critical for maintaining the integrity of the compound.

PropertyValueReference
CAS Number 1246819-88-4[][2][3]
Molecular Formula C₄H₈D₄N₂O[2][4]
Molecular Weight 108.18 g/mol [2][3][4]
Appearance Colorless oily liquid[][2]
Purity Typically ≥98% (atom D)[][2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, Dichloromethane[][2]
Storage (Neat) Store at 2-8°C, protected from air and light[][2]
Key Hazards Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child. May cause an allergic skin reaction.[5]

Safety Precautions

2-(2-Aminoethylamino)ethanol and its analogs are hazardous. All handling should be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[5].

  • Handling: Avoid contact with skin and eyes. Do not inhale vapors or mists[5][6]. The compound is a lachrymator (induces tearing)[6].

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, copper, zinc, and iron[6].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The procedure can be adapted for other solvents and concentrations.

4.1 Materials and Equipment

  • This compound (CAS: 1246819-88-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes (P200, P1000)

  • 1.5 mL amber glass autosampler vials or cryovials with PTFE-lined screw caps

  • Vortex mixer

  • Chemical fume hood

4.2 Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of AEEA-d4 to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, as the compound is hygroscopic[7].

  • Weighing:

    • Tare a clean, empty amber glass vial on the analytical balance.

    • Carefully add approximately 1.08 mg of AEEA-d4 directly into the tared vial. Record the exact weight.

    • Note: As an oily liquid, direct weighing into the final vial is recommended over using weighing paper to minimize transfer loss.

  • Dissolution:

    • Using a calibrated micropipette, add 900 µL of anhydrous DMSO to the vial containing the AEEA-d4.

    • Cap the vial securely and vortex for 60 seconds or until the oily liquid is completely dissolved. A brief sonication may be used if necessary.

    • Add another 100 µL of DMSO to bring the final volume to 1.0 mL. Vortex briefly to ensure homogeneity.

  • Calculation of Final Concentration:

    • Use the following formula to determine the precise concentration of the stock solution: Concentration (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))

    • Example Calculation:

      • Mass = 1.08 mg = 0.00108 g

      • Molecular Weight = 108.18 g/mol

      • Volume = 1.0 mL = 0.001 L

      • Concentration = 0.00108 g / (108.18 g/mol * 0.001 L) ≈ 0.01 M (or 10 mM)

4.3 Storage and Stability

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.

  • Long-Term Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh AEEA-d4 in Fume Hood equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) to Weighed Compound weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve calculate Calculate Precise Concentration dissolve->calculate aliquot Aliquot into Amber Vials for Storage calculate->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing AEEA-d4 stock solutions.

References

Application Notes and Protocols for 2-(2-Aminoethylamino)ethanol-d4 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the comprehensive and quantitative analysis of small molecules is paramount to understanding complex biological systems and for the discovery of novel biomarkers. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical platform for these studies. However, the chemical diversity and wide dynamic range of metabolites present significant analytical challenges, including poor ionization efficiency and chromatographic retention for certain classes of compounds. Chemical derivatization is a key strategy to overcome these limitations.

2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4) is a deuterated derivatizing agent designed for the sensitive and specific analysis of metabolites containing carboxylic acid and other reactive functional groups. The incorporation of a stable isotope label allows for its use as an internal standard, enabling accurate quantification and correction for matrix effects and sample processing variability. This document provides detailed application notes and protocols for the use of AEEA-d4 in metabolomics research.

Principle of Derivatization

AEEA-d4 contains both a primary and a secondary amine, as well as a hydroxyl group. The primary amine of AEEA-d4 can be readily coupled to the carboxylic acid group of metabolites using a carbodiimide-activated coupling reaction. The deuterium labeling (d4) on the ethanol backbone introduces a known mass shift, allowing for the differentiation of the derivatized metabolite from its endogenous counterpart and enabling its use in stable isotope dilution assays. The presence of the amino groups in the derivatized product enhances ionization efficiency in positive electrospray ionization (ESI) mode, leading to improved sensitivity in LC-MS analysis.

Applications

The primary application of this compound in metabolomics is for the targeted and untargeted quantitative analysis of metabolites containing carboxylic acid moieties. This includes, but is not limited to:

  • Fatty Acids: Short-chain, medium-chain, and long-chain fatty acids.

  • Amino Acids: Derivatization of the C-terminus.

  • Organic Acids: Key intermediates in central carbon metabolism (e.g., Krebs cycle intermediates).

  • Bile Acids: Important signaling molecules in metabolic regulation.

By improving the analytical characteristics of these compounds, AEEA-d4 facilitates a more comprehensive and accurate profiling of the metabolome.

Experimental Protocols

Materials and Reagents
  • This compound (AEEA-d4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Metabolite standards

  • Biological samples (e.g., plasma, serum, tissue homogenate, cell lysates)

Sample Preparation and Derivatization Protocol
  • Metabolite Extraction:

    • For plasma/serum: To 50 µL of sample, add 200 µL of ice-cold methanol. Vortex for 1 minute.

    • For tissue/cells: Homogenize/lyse in a suitable solvent (e.g., 80% methanol).

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in 50 µL of a solution containing 10 mg/mL EDC and 5 mg/mL NHS in ACN:Pyridine (4:1, v/v).

    • Add 10 µL of a 1 mg/mL solution of this compound in ACN. For use as an internal standard for a panel of carboxylic acids, a master mix of AEEA-d4 derivatized standards should be prepared separately and spiked into the sample post-derivatization of the endogenous metabolites with a non-deuterated version of the reagent. For relative quantification using isotopic labeling, the control and sample groups can be derivatized with the light and heavy isotopologues of the reagent, respectively.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60°C for 60 minutes.

    • After incubation, dry the reaction mixture under nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried derivatized sample in 100 µL of 50% acetonitrile in water with 0.1% formic acid.

    • Vortex and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for untargeted analysis, while a triple quadrupole mass spectrometer is suitable for targeted quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode for untargeted profiling and Multiple Reaction Monitoring (MRM) for targeted analysis.

Data Presentation

The following tables represent hypothetical quantitative data obtained from a targeted LC-MS/MS analysis of key carboxylic acid-containing metabolites in a cancer cell line versus a non-cancerous control cell line, using AEEA-d4 as an internal standard for absolute quantification.

Table 1: LC-MS/MS Parameters for AEEA-d4 Derivatized Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AEEA-d4-Lactic Acid195.1489.0615
AEEA-d4-Succinic Acid223.13117.0520
AEEA-d4-Palmitic Acid360.35255.2525
AEEA-d4-Oleic Acid386.36281.2725

Table 2: Quantitative Analysis of Metabolites in Cancer vs. Control Cells

MetaboliteConcentration in Control Cells (µM) (Mean ± SD)Concentration in Cancer Cells (µM) (Mean ± SD)Fold Changep-value
Lactic Acid15.2 ± 2.145.8 ± 5.33.01< 0.001
Succinic Acid8.7 ± 1.55.1 ± 0.90.59< 0.05
Palmitic Acid22.4 ± 3.535.1 ± 4.21.57< 0.01
Oleic Acid18.9 ± 2.828.3 ± 3.11.50< 0.01

Visualizations

The following diagrams illustrate the derivatization reaction and the overall experimental workflow.

G cluster_0 Derivatization Reaction Metabolite Metabolite (with COOH) Derivatized_Metabolite Derivatized Metabolite Metabolite->Derivatized_Metabolite AEEAd4 This compound AEEAd4->Derivatized_Metabolite EDC_NHS EDC / NHS EDC_NHS->Derivatized_Metabolite Activation

Caption: Derivatization of a carboxylic acid-containing metabolite with AEEA-d4.

G cluster_1 Experimental Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization with AEEA-d4 Extraction->Derivatization LCMS LC-MS Analysis Derivatization->LCMS Data Data Analysis LCMS->Data Results Results Data->Results

Caption: Overall workflow for metabolomic analysis using AEEA-d4 derivatization.

Conclusion

The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantitative analysis of carboxylic acid-containing metabolites. The stable isotope label provides a reliable means for accurate quantification, while the chemical properties of the derivative enhance chromatographic separation and mass spectrometric detection. The protocols and data presented herein provide a framework for the successful application of AEEA-d4 in metabolomics research, enabling a deeper understanding of metabolic pathways in health and disease.

Application Note: High-Throughput Quantification of Mitoxantrone in Human Plasma using 2-(2-Aminoethylamino)ethanol-d4 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Therapeutic drug monitoring (TDM) of potent chemotherapeutic agents like Mitoxantrone is crucial for optimizing treatment efficacy while minimizing dose-related toxicity. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Mitoxantrone in human plasma. The method employs a novel, structurally related deuterated internal standard, 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4), and a simple protein precipitation-based sample preparation. This assay is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting.

Introduction

Mitoxantrone is a synthetic anthracenedione derivative with significant antineoplastic and immunomodulatory activities. It is used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and certain forms of multiple sclerosis.[1] Given its potent cytotoxic nature and a narrow therapeutic window, precise monitoring of plasma concentrations is essential to ensure patient safety and optimize therapeutic outcomes.[1]

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis by mass spectrometry, as they effectively compensate for variability during sample preparation and ionization.[2][3] 2-(2-Aminoethylamino)ethanol is a known intermediate in the synthesis of Mitoxantrone, making its deuterated analog, this compound (AEEA-d4), a suitable and cost-effective internal standard for its quantification. This application note presents a validated HPLC-MS/MS method for the determination of Mitoxantrone in human plasma using AEEA-d4 as the internal standard.

Experimental

Materials and Reagents
  • Mitoxantrone hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Mitoxantrone Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.

  • AEEA-d4 Internal Standard Stock Solution (1 mg/mL): Prepared by dissolving AEEA-d4 in methanol.

  • Working Standard Solutions: Serial dilutions of the Mitoxantrone stock solution were made in a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): The AEEA-d4 stock solution was diluted in acetonitrile.

Sample Preparation

A protein precipitation method was employed for sample preparation:

  • Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well protein precipitation plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL AEEA-d4 in acetonitrile) to each well.

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions
  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of Mitoxantrone from endogenous plasma components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mitoxantrone445.2370.2
AEEA-d4 (IS)109.263.1

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Mitoxantrone in human plasma. The use of AEEA-d4 as an internal standard ensured high accuracy and precision.

Method Validation

The method was validated for linearity, precision, and accuracy based on representative data for similar bioanalytical methods.[2]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.995
Weighing Factor1/x²

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
LQC1.5< 15< 1585 - 115
MQC50< 15< 1585 - 115
HQC400< 15< 1585 - 115
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma Plasma Sample (50 µL) Add_IS Add AEEA-d4 IS in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quant Quantification Data->Quant Report Generate Report Quant->Report Internal_Standard_Principle cluster_analyte Analyte (Mitoxantrone) cluster_is Internal Standard (AEEA-d4) Analyte_Signal Analyte MS Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS MS Signal (Known Conc.) IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Unknown Concentration Cal_Curve->Final_Conc

References

Application Note: Derivatization of 2-(2-Aminoethylamino)ethanol-d4 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds, particularly those containing polar functional groups such as amines and alcohols, are not sufficiently volatile or thermally stable for direct GC analysis.[1] These compounds often exhibit poor chromatographic peak shape and strong adsorption to the column, leading to inaccurate quantification and identification.[2][3][4]

2-(2-Aminoethylamino)ethanol-d4 is a deuterated amino alcohol containing a primary amine, a secondary amine, and a primary alcohol functional group. These groups possess active hydrogens that make the molecule polar and prone to hydrogen bonding, rendering it unsuitable for direct GC-MS analysis. Chemical derivatization is required to replace these active hydrogens with non-polar groups, thereby increasing the molecule's volatility and improving its chromatographic behavior.[5] This application note provides a detailed protocol for the silylation of this compound for subsequent quantitative analysis by GC-MS.

Principle of Silylation

Silylation is a widely used derivatization technique where an active hydrogen in a functional group (-OH, -NH2, -NHR) is replaced by a trimethylsilyl (TMS) group.[5] This process effectively masks the polar nature of the functional groups. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a highly effective silylating reagent that reacts with alcohols and amines to form stable TMS ethers and TMS amines, respectively.[6] The by-products of the reaction are volatile and do not interfere with the chromatographic analysis.[7] For this compound, all three active hydrogens on the nitrogen and oxygen atoms are derivatized to form the tris-TMS derivative.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Aqueous Sample (containing Analyte-d4) Dry Evaporate to Dryness (e.g., N2 stream) Sample->Dry AddReagent Add Solvent & Derivatizing Reagent (BSTFA + 1% TMCS) Dry->AddReagent React Incubate (e.g., 70°C for 60 min) AddReagent->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Process Data Processing (Quantification) Data->Process

Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.

Materials and Reagents

  • Analyte: this compound (C₄H₈D₄N₂O, MW: 108.18)

  • Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • GC vials (2 mL) with caps

    • Heating block or oven

    • Pipettes

    • Nitrogen evaporator

Detailed Experimental Protocol

5.1. Sample Preparation

  • Pipette an aliquot of the sample containing this compound into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at 50-60°C. It is critical to ensure the sample is anhydrous, as moisture will react with the silylating reagent and reduce derivatization efficiency.[5][8]

  • Allow the vial to cool to room temperature.

5.2. Derivatization Procedure

  • To the dry sample residue in the GC vial, add 100 µL of anhydrous pyridine (or acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[8]

  • Immediately cap the vial tightly and vortex for 10-15 seconds to ensure complete dissolution of the residue.

  • Place the vial in a heating block or oven set to 70°C and incubate for 60 minutes to ensure the reaction goes to completion.[8]

  • After incubation, remove the vial and allow it to cool to room temperature before analysis.

5.3. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Mode: Splitless or Split (e.g., 10:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data and Expected Results

The silylation reaction adds three trimethylsilyl (TMS) groups to the this compound molecule. The resulting derivative is N,N',O-tris(trimethylsilyl)-2-(2-Aminoethylamino)ethanol-d4.

  • Molecular Weight of Analyte-d4: ~108.18 g/mol

  • Mass added per TMS group: ~72.1 g/mol

  • Molecular Weight of tris-TMS-d4 Derivative: 108.18 + (3 * 72.1) = ~324.48 g/mol

The table below summarizes the expected analytical data for the derivatized analyte.

Analyte (Isotope)Derivatization ReagentDerivativeExpected MW ( g/mol )Key Mass Fragments (m/z)
This compoundBSTFA + 1% TMCStris-TMS-d4324.5309 (M-15), 178, 147, 103, 73

Discussion of Mass Spectrum: The Electron Ionization (EI) mass spectrum of the tris-TMS derivative is expected to show characteristic fragments. The molecular ion (M+) at m/z 324 may be of low abundance. More prominent fragments would include:

  • m/z 309: Loss of a methyl group ([M-15]⁺), a very common fragmentation for TMS derivatives.

  • m/z 178 & 147: Fragments resulting from cleavage of the ethylamine backbone. For example, cleavage between the two nitrogen atoms could yield a fragment of [TMS-NH-CH₂-CH₂-O-TMS]⁺.

  • m/z 73: The base peak, characteristic of the trimethylsilyl ion, [Si(CH₃)₃]⁺.[9]

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound using BSTFA with a TMCS catalyst. This silylation procedure effectively increases the volatility and thermal stability of the analyte, enabling sensitive and accurate quantification by GC-MS.[10] The method is suitable for researchers in various scientific fields, including drug metabolism and pharmacokinetic studies, where deuterated internal standards are frequently employed.

References

Application Notes and Protocols: 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 2-(2-Aminoethylamino)ethanol-d4, a deuterated analog of 2-(2-Aminoethylamino)ethanol. This document outlines its key applications in metabolic research and pharmacokinetic studies, detailed protocols for its use, and essential safety and handling information. The inclusion of a stable isotopic label makes it an invaluable tool for tracing and quantifying metabolic pathways and drug disposition.

Chemical and Physical Properties

This compound is a colorless oily substance.[][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1246819-88-4[2][3]
Molecular Formula C4H8D4N2O[2]
Molecular Weight 108.18 g/mol [3]
Purity ≥95% by HPLC; ≥98% atom D[]
Appearance Colorless Oily Matter[]
Boiling Point 238-240 °C (for unlabeled)[]
Melting Point -28 °C (for unlabeled)[]
Solubility Soluble in Chloroform, DMSO, Methanol[]
Storage Store at 2-8°C[][2]

Safety and Handling

The non-deuterated analogue, 2-(2-Aminoethylamino)ethanol, is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][6][7] It may also cause an allergic skin reaction and respiratory irritation.[4][5] Furthermore, it is suspected of damaging fertility or the unborn child.[4][5] It is crucial to handle this compound with the same precautions in a well-ventilated area, preferably under a fume hood.[4]

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

3.2 First Aid Measures

  • Inhalation: Move the victim to fresh air. Call a physician if symptoms persist.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4]

  • Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.[4]

  • Ingestion: Make the victim drink water (two glasses at most). Avoid vomiting. Call a physician immediately.[4]

Applications

This compound serves as a stable isotope-labeled internal standard for the quantification of 2-(2-Aminoethylamino)ethanol by mass spectrometry. Its primary applications are in:

  • Metabolic Pathway Studies: The deuterium label allows researchers to trace the metabolic fate of 2-(2-Aminoethylamino)ethanol within biological systems.[] By using techniques like mass spectrometry, the transformation of the compound can be meticulously monitored.[]

  • Pharmacokinetics (ADME): In drug development, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[] this compound can be used as a tracer to provide precise data on how a drug behaves in the body, which is vital for optimizing dosage and efficacy.[]

  • Stable Isotope Labeling: It can be used in the synthesis of labeled proteins and peptides for various research purposes.[]

Experimental Protocols

5.1 Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

5.1.1 Materials

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

5.1.2 Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound stock solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

5.2 Analytical Method: Quantification by LC-MS/MS

This method is suitable for the quantitative analysis of this compound in biological matrices.

5.2.1 Instrumentation and Conditions

ParameterCondition
LC System Standard HPLC or UPLC system
Column Reverse-phase C18 column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized for this compound and internal standard

Visualizations

6.1 Experimental Workflow for Metabolic Stability Assay

workflow prep Prepare Stock Solution (Substrate) reaction Initiate Reaction (Add NADPH & Substrate) prep->reaction microsomes Pre-incubate Liver Microsomes (37°C, 5 min) microsomes->reaction sampling Time-Point Sampling (0, 5, 15, 30, 60 min) reaction->sampling quench Quench Reaction (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the in vitro metabolic stability assay of this compound.

6.2 Logical Flow for LC-MS/MS Data Acquisition and Analysis

lc_ms_flow sample_prep Sample Preparation (Extraction/Dilution) injection LC Injection sample_prep->injection separation Chromatographic Separation (Reverse Phase) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Mass Spectrometry (MRM Detection) ionization->ms_detection data_processing Data Processing (Integration & Quantification) ms_detection->data_processing results Results (Concentration vs. Time) data_processing->results

Caption: Data acquisition and analysis workflow for LC-MS/MS quantification.

References

Application Note: Quantitative Analysis of 2-(2-Aminoethylamino)ethanol in Environmental Water Samples using Isotope Dilution LC-MS/MS with 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction

2-(2-Aminoethylamino)ethanol (AEEA) is a chemical compound used in a variety of industrial applications, including the manufacturing of detergents, emulsifying agents, fuel additives, and coatings. Its use can lead to its release into the environment, particularly in industrial wastewater. Due to concerns about its potential environmental impact and the need to monitor its removal from discharged wastewater, a sensitive and accurate analytical method for its quantification is essential.

This application note describes a robust method for the determination of AEEA in environmental water samples. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the method employs the principle of isotope dilution, using 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4) as an internal standard. The stable isotope-labeled standard behaves identically to the native analyte during extraction and ionization, effectively correcting for matrix effects and variations in sample processing, which is critical for complex environmental matrices like wastewater.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate quantitative analysis. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, AEEA-d4) to the sample at the earliest stage of preparation. This "internal standard" is chemically identical to the analyte (AEEA) but has a different mass due to the isotopic substitution (deuterium for hydrogen).

Because the internal standard and the native analyte exhibit the same behavior throughout the analytical process—including extraction, derivatization (if any), and chromatographic separation—any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal in the mass spectrometer due to matrix components affects both the analyte and the standard equally. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. Quantification is therefore based on the ratio of the signal response of the native analyte to that of the isotopically labeled standard, which remains constant regardless of sample loss or matrix effects, leading to highly reliable results.

IDMS_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Environmental Water Sample (Unknown AEEA Conc.) Spike Add Known Amount of AEEA-d4 (Internal Std) Sample->Spike Extract Solid-Phase Extraction (SPE) (Potential for Analyte Loss) Spike->Extract Both AEEA & AEEA-d4 subject to same loss and matrix effects LC LC Separation Extract->LC MS Mass Spectrometer (Detects both masses) LC->MS Ratio Calculate Peak Area Ratio (AEEA / AEEA-d4) MS->Ratio Result Accurate AEEA Concentration Ratio->Result Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Quantification arrow arrow Collect 1. Collect Water Sample Filter 2. Filter Sample Collect->Filter pH_Adjust 3. Adjust pH to 11 Filter->pH_Adjust Spike 4. Spike with AEEA-d4 Internal Standard pH_Adjust->Spike Condition 5. Condition SPE Cartridge (Methanol, Water) Load 6. Load Sample Condition->Load Wash 7. Wash Cartridge (Remove Interferences) Load->Wash Elute 8. Elute Analytes (Acidified Methanol) Wash->Elute LCMS 9. Inject into LC-MS/MS System Elute->LCMS Process 10. Process Data (Integrate Peaks) LCMS->Process Quantify 11. Quantify using Response Ratio (AEEA/AEEA-d4) Process->Quantify

Application Notes and Protocols for Analytical Method Development Using 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4) is the deuterium-labeled analogue of 2-(2-Aminoethylamino)ethanol (AEEA). Deuterated compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1] Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection by a mass spectrometer, enabling accurate and precise quantification of the target analyte by correcting for variability during the analytical process.

A significant application of AEEA-d4 stems from the fact that its unlabeled form, AEEA, is a known intermediate in the synthesis of Mitoxantrone.[] Mitoxantrone is a potent antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and multiple sclerosis.[3][4] Therefore, AEEA-d4 is a highly suitable internal standard for developing robust bioanalytical methods to quantify Mitoxantrone and related compounds in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[]

These application notes provide a detailed framework for the development and validation of an analytical method for the quantification of a target analyte, using Mitoxantrone as a prime example, with this compound as the internal standard.

Application: Quantification of Mitoxantrone in Human Plasma

This section outlines a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Mitoxantrone in human plasma. The use of a deuterated internal standard like AEEA-d4 is critical for achieving the accuracy and precision required for clinical and preclinical studies. While the following protocol is detailed for Mitoxantrone, the principles can be adapted for other analytes where AEEA-d4 is a suitable internal standard.

Experimental Workflow

The general workflow for the quantification of an analyte using a deuterated internal standard is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample Aliquoting s2 Spiking with AEEA-d4 (Internal Standard) s3 Protein Precipitation s4 Centrifugation s5 Supernatant Transfer a1 HPLC Separation s5->a1 a2 MS/MS Detection d1 Peak Integration a2->d1 d2 Concentration Calculation

Caption: General workflow for analyte quantification in plasma.

Detailed Experimental Protocol

This protocol is based on established methods for Mitoxantrone analysis and adapted for the use of AEEA-d4 as an internal standard.[1][5]

Materials and Reagents
  • Analyte: Mitoxantrone Hydrochloride (Reference Standard)

  • Internal Standard (IS): this compound (AEEA-d4)

  • Solvents: HPLC-grade Methanol, Acetonitrile

  • Acids: Formic Acid

  • Water: Ultrapure Water

  • Biological Matrix: Human Plasma (sourced from an accredited biobank)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Mitoxantrone hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve AEEA-d4 in methanol.

  • Analyte Working Solutions (Calibration Standards and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to cover the desired calibration range.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Into a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the AEEA-d4 internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[5]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.[5]

HPLC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 5.0 | 5 |

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following table provides hypothetical MRM transitions for Mitoxantrone and AEEA-d4. These would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mitoxantrone445.2386.225
AEEA-d4109.264.115

Method Validation and Data Presentation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines. The following tables summarize the expected quantitative data from such a validation.

Table 1: Calibration Curve and Sensitivity
ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Mechanism of Action: Mitoxantrone Signaling Pathway

Mitoxantrone exerts its antineoplastic effects through multiple mechanisms, primarily by disrupting DNA synthesis and repair. A simplified representation of its key signaling pathways is provided below.

Mitoxantrone Signaling Pathway cluster_effects Cellular Effects mitoxantrone Mitoxantrone dna Nuclear DNA mitoxantrone->dna Intercalation top2 Topoisomerase II mitoxantrone->top2 Inhibition hif1a HIF-1α Translation mitoxantrone->hif1a Inhibition dna_breaks DNA Strand Breaks dna->dna_breaks top2->dna_breaks inhibition leads to angiogenesis Reduced Angiogenesis hif1a->angiogenesis inhibition leads to apoptosis Apoptosis dna_breaks->apoptosis

Caption: Simplified signaling pathway of Mitoxantrone.

Mitoxantrone intercalates into DNA, causing cross-linking and strand breaks.[3] It is also a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair, further leading to DNA damage and apoptosis.[4] Additionally, some studies have shown that Mitoxantrone can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis, through a topoisomerase II-independent pathway, potentially by inhibiting its translation.[6]

Conclusion

The development of robust and reliable analytical methods is fundamental to drug development and clinical research. This compound serves as an excellent internal standard for the quantification of analytes such as Mitoxantrone in complex biological matrices. The detailed protocol and expected validation performance data provided herein offer a comprehensive guide for researchers and scientists. The use of a stable isotope-labeled internal standard like AEEA-d4 is highly recommended to ensure the generation of high-quality, reproducible, and defensible data in pharmacokinetic and other critical studies.

References

Troubleshooting & Optimization

Technical Support Center: 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 2-(2-Aminoethylamino)ethanol-d4.

Troubleshooting Guides

This section provides systematic approaches to resolving common peak shape issues encountered during the analysis of this compound.

Problem: My this compound peak is tailing.

Peak tailing is the most common chromatographic problem for amine-containing compounds, where the latter half of the peak is broader than the front half.[1] This is often quantified by a tailing factor or asymmetry factor greater than 1.2.[1][2]

Answer:

Peak tailing for this compound is typically caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][3] Other potential causes include column overload, column degradation, or issues with the mobile phase.

Follow this troubleshooting workflow to identify and resolve the issue:

G cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample and Injection Assessment start Start: Peak Tailing Observed check_column Step 1: Evaluate the Column start->check_column col_cond Is the column new and specifically designed for basic compounds (e.g., end-capped)? check_column->col_cond check_mobile_phase Step 2: Optimize Mobile Phase ph_check Is the mobile phase pH appropriate? For basic compounds, a low pH (2.5-3.5) is often recommended. [1, 7] check_mobile_phase->ph_check check_sample Step 3: Assess Sample and Injection overload_check Is the peak shape improved at lower concentrations or smaller injection volumes? check_sample->overload_check end Resolution: Symmetrical Peak col_void Is there a void at the column inlet? col_cond->col_void No col_sol Action: Use an end-capped column. [1, 2] If a void is suspected, reverse-flush the column or replace it. [2] col_cond->col_sol Yes col_void->check_mobile_phase No col_void->col_sol Yes col_sol->check_mobile_phase additive_check Are you using a mobile phase additive? ph_check->additive_check No ph_sol Action: Lower the mobile phase pH with an acidic modifier like formic acid or trifluoroacetic acid (TFA). [7] ph_check->ph_sol Yes additive_check->check_sample No additive_sol Action: Add a competitive base like triethylamine (TEA) to the mobile phase to block active silanol sites. [15] additive_check->additive_sol Yes ph_sol->check_sample additive_sol->check_sample solvent_check Is the sample dissolved in a solvent stronger than the initial mobile phase? overload_check->solvent_check No overload_sol Action: Dilute the sample or reduce the injection volume. [1, 5] overload_check->overload_sol Yes solvent_check->end No, consult instrument manual for extra-column effects solvent_sol Action: Dissolve the sample in the initial mobile phase or a weaker solvent. [5, 11] solvent_check->solvent_sol Yes overload_sol->end solvent_sol->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting Summary Table:

Potential Cause Diagnostic Check Recommended Solution Primary Impact
Secondary Silanol Interactions Peak tailing is persistent for basic compounds.Use a modern, end-capped C18 or a polar-embedded column.[3][4] Lower mobile phase pH to 2.5-3.5.[1][5] Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase.[6]High
Column Overload Peak shape improves upon sample dilution or reduced injection volume.Reduce the amount of sample loaded onto the column.Medium
Column Contamination/Void Sudden decrease in performance, high backpressure.Flush the column with a strong solvent.[1] If a void is suspected, replace the column.[1]High
Inappropriate Sample Solvent Peak distortion (fronting or tailing) is observed.Dissolve the sample in the initial mobile phase composition.[7]Medium
Extra-column Effects All peaks in the chromatogram are broad or tailing.Minimize tubing length and diameter between the injector, column, and detector.[2]Low

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for analyzing this compound?

A1: Since this compound is a basic compound with primary and secondary amine groups, the mobile phase pH is a critical parameter for achieving good peak shape.[7] To minimize peak tailing caused by interactions with acidic silanol groups on the stationary phase, it is recommended to work at a low pH, typically between 2.5 and 3.5.[3][5] At this pH, the amine functional groups will be protonated, and the silanol groups will be suppressed, leading to improved peak symmetry.[1]

Q2: Which HPLC column is best suited for this compound?

A2: For basic compounds like this compound, a high-purity, end-capped C18 or C8 column is a good starting point.[4][8] End-capping chemically modifies the silica surface to block most of the residual silanol groups that cause peak tailing.[1][4] Alternatively, columns with polar-embedded stationary phases or those designed for use at high pH can also provide excellent peak shape for basic analytes.[2][4]

Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?

A3: Yes, deuterium labeling can sometimes lead to slightly different retention times compared to the non-deuterated analogue, a phenomenon known as the chromatographic deuterium effect (CDE).[9] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-labeled counterparts.[9] While this effect is usually small, it is important to consider when developing a method, especially if the non-deuterated compound is also present in the sample.

Q4: My peak is broad and flat-topped. What is the likely cause?

A4: A broad, flat-topped peak is a classic sign of column overload or detector saturation.[7] This happens when the concentration of the analyte is too high for the linear range of the detector or exceeds the loading capacity of the column. The solution is to dilute your sample or reduce the injection volume.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes a systematic approach to optimize the mobile phase pH to improve the peak shape of this compound.

Methodology:

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting gradient could be 5-95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in the initial mobile phase (95% A: 5% B).

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 15 minutes. b. Inject the sample and record the chromatogram. c. Prepare additional Mobile Phase A solutions with different pH values by using different acid modifiers (e.g., 0.1% TFA for a lower pH, or a phosphate buffer for a controlled pH of 3.0 and 3.5). d. For each new mobile phase, repeat steps 7a and 7b. e. Compare the peak symmetry (tailing factor) from each run to determine the optimal pH.

G start Start: Prepare Sample and System run1 Run 1: Mobile Phase A = 0.1% Formic Acid (pH ~2.7) start->run1 run2 Run 2: Mobile Phase A = 0.1% TFA (pH ~2.0) run1->run2 run3 Run 3: Mobile Phase A = 10mM Phosphate Buffer (pH 3.0) run2->run3 run4 Run 4: Mobile Phase A = 10mM Phosphate Buffer (pH 3.5) run3->run4 analyze Analyze Chromatograms: Compare Tailing Factor and Resolution run4->analyze end Select Optimal pH analyze->end

References

Technical Support Center: 2-(2-Aminoethylamino)ethanol-d4 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for 2-(2-Aminoethylamino)ethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode electrospray ionization (ESI)?

A1: this compound is a basic compound containing primary and secondary amine groups, which are readily protonated. Therefore, in positive ion ESI, the expected precursor ion is the protonated molecule, [M+H]+. Given the molecular weight of this compound is approximately 108.18 g/mol [1], the expected m/z for the singly charged precursor ion would be around 109.19.

Q2: I am not seeing any signal for my compound. What are the initial troubleshooting steps?

A2: A complete loss of signal can be due to several factors. A systematic check is recommended:

  • Sample Preparation: Verify the concentration and integrity of your sample. Ensure proper dissolution in a suitable solvent.[2]

  • LC-MS Interface: Check for leaks in the fluid path.[3] Ensure the ESI needle is properly positioned and not clogged. A stable spray should be visible.

  • Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated. Check that the correct scan parameters and ionization mode are selected. Ensure gas supplies (e.g., nebulizer and drying gas) are on and at the correct pressures.[2]

  • Hardware Connections: Verify all electrical and fluidic connections between the LC system and the mass spectrometer.[4]

Q3: My signal intensity is low. How can I improve the sensitivity for this compound?

A3: Low sensitivity can be addressed by systematically optimizing the MS parameters.

  • Source Parameters: Optimize the ESI source conditions, including nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters influence the efficiency of droplet formation and desolvation.

  • Compound-Specific Parameters: Optimize the fragmentor voltage (or declustering potential) and collision energy for the specific precursor-to-product ion transition.

  • Mobile Phase: The pH of the mobile phase can significantly impact ionization efficiency. For an amine-containing compound like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the [M+H]+ signal.

Q4: I am observing significant signal suppression or enhancement. What could be the cause and how can I mitigate it?

A4: Signal suppression or enhancement is often caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[5]

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from interfering matrix components.

  • Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences before LC-MS analysis.[5]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering species to a level where they no longer significantly impact the analyte's ionization.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as the non-deuterated 2-(2-Aminoethylamino)ethanol, can help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: High Background Noise
  • Symptom: The baseline in your chromatogram is high and noisy, making it difficult to detect the analyte peak.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.

    • Contaminated LC System: Flush the LC system thoroughly.

    • Leaks: Check for leaks in the system, as air can introduce contaminants.

    • Dirty Ion Source: Clean the ion source components as per the manufacturer's recommendations.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Symptom: The chromatographic peak for this compound is asymmetrical.

  • Possible Causes & Solutions:

    • Secondary Interactions: this compound has amine groups that can interact with active sites on the column. Consider using a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape.

    • Column Overload: Inject a lower concentration of the sample.

    • Inappropriate Mobile Phase: Ensure the sample solvent is compatible with the mobile phase.

Experimental Protocols

Protocol for MS Parameter Optimization

This protocol outlines a systematic approach to optimize the mass spectrometry parameters for this compound using electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Identification:

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected [M+H]+ ion (e.g., m/z 50-200).

    • Identify the most abundant ion corresponding to the protonated molecule ([M+H]+ at approximately m/z 109.2).

  • Source Parameter Optimization:

    • While infusing the sample, systematically vary the source parameters to maximize the signal intensity of the precursor ion. These parameters include:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow Rate and Temperature

  • Product Ion Identification and Collision Energy Optimization:

    • Perform a product ion scan of the selected precursor ion (m/z 109.2).

    • Vary the collision energy over a range (e.g., 5-40 eV) to induce fragmentation and identify the most stable and abundant product ions.

    • Select one or two prominent product ions for Multiple Reaction Monitoring (MRM).

  • Fragmentor/Declustering Potential Optimization:

    • For each selected MRM transition, optimize the fragmentor voltage (or declustering potential) to maximize the precursor ion signal entering the collision cell.

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound
ParameterOptimized Value
Ionization ModePositive ESI
Precursor Ion (m/z)109.2
Product Ion (m/z)62.1
Dwell Time (ms)200
Fragmentor Voltage (V)80
Collision Energy (eV)15
Table 2: Source Parameter Optimization Data
ParameterValuePrecursor Ion Intensity (counts)
Capillary Voltage (kV) 3.05.0 x 10^5
3.58.2 x 10^5
4.09.5 x 10^5
4.58.9 x 10^5
Drying Gas Temp (°C) 3006.8 x 10^5
3259.1 x 10^5
3509.8 x 10^5
3759.2 x 10^5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_final Final Method prep Prepare 1 µg/mL solution of This compound infuse Infuse sample into MS (5-10 µL/min) prep->infuse full_scan Acquire Full Scan Spectra (Identify Precursor Ion [M+H]+) infuse->full_scan source_opt Optimize Source Parameters (Capillary Voltage, Gas Flow/Temp) full_scan->source_opt product_scan Acquire Product Ion Spectra (Identify Fragments) source_opt->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt final_method Finalized MRM Method dp_opt->final_method

Caption: Experimental workflow for MS parameter optimization.

troubleshooting_workflow cluster_checks Initial Checks cluster_source_opt Source Optimization cluster_compound_opt Compound Optimization cluster_advanced Advanced Troubleshooting start Issue: No or Low Signal check_sample Verify Sample Concentration and Preparation start->check_sample check_spray Check for Stable ESI Spray check_sample->check_spray Sample OK check_tune Confirm MS Tune/Calibration check_spray->check_tune Spray OK decision1 Signal Restored? check_tune->decision1 Tune OK opt_source Re-optimize Source Parameters: - Capillary Voltage - Gas Flows & Temperatures decision1->opt_source No end_ok Problem Solved decision1->end_ok Yes decision2 Signal Restored? clean_source Clean Ion Source decision2->clean_source No decision2->end_ok Yes opt_compound Re-optimize Compound Parameters: - Collision Energy - Declustering Potential opt_source->opt_compound opt_compound->decision2 check_leaks Check for System Leaks clean_source->check_leaks end_contact Contact Service Engineer check_leaks->end_contact

Caption: Troubleshooting decision tree for signal loss.

References

Technical Support Center: Analysis of 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethylamino)ethanol-d4. The focus is on preventing and resolving ion suppression issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound. This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and overall unreliable results. Given that this compound is a polar molecule, it can be particularly susceptible to ion suppression from various matrix components.

Q2: What are the common sources of ion suppression in the analysis of this compound?

A2: Common sources of ion suppression for polar analytes like this compound include:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological samples (e.g., plasma, urine) can co-elute with the analyte and compete for ionization.

  • Mobile phase additives: Non-volatile buffers or high concentrations of additives can interfere with the electrospray ionization process.

  • Sample preparation artifacts: Contaminants introduced during sample processing can also lead to ion suppression.

Q3: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A3: Ideally, a deuterated internal standard co-elutes with the non-deuterated analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, "differential ion suppression" can occur where the analyte and its deuterated standard are affected differently. This can happen if there is a slight chromatographic separation between the two, causing them to encounter different co-eluting matrix components. This separation can be due to the deuterium isotope effect, which can slightly alter the physicochemical properties of the molecule.

Q4: How can I detect ion suppression in my analysis of this compound?

A4: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram. This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal for this compound indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Troubleshooting Guides

Problem 1: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of significant ion suppression. Follow these troubleshooting steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be more selective in removing interferences.

    • Solid-Phase Extraction (SPE): Offers the most thorough cleanup by selectively isolating the analyte.

  • Improve Chromatographic Separation:

    • Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating polar compounds like this compound from less polar matrix components.

    • Optimize Mobile Phase: Use volatile mobile phase additives like ammonium formate or ammonium acetate to improve peak shape and ionization efficiency. Avoid non-volatile salts.

    • Adjust Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Optimize Mass Spectrometer Settings:

    • Ion Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to maximize the signal for this compound.

Problem 2: Inconsistent or irreproducible results for this compound.

This can be caused by variable ion suppression between samples.

  • Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently for every sample to minimize variability in the matrix composition of the final extracts.

  • Employ Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

  • Ensure Co-elution of Analyte and Internal Standard: A slight separation between the analyte and this compound can lead to differential ion suppression. Adjust chromatographic conditions to ensure they co-elute perfectly.

Data Presentation

The following table summarizes the expected impact of different sample preparation and chromatographic strategies on the signal intensity and variability for this compound analysis in a complex biological matrix like plasma. The values are illustrative and represent typical improvements observed for polar analytes.

StrategyAnalyte Recovery (%)Signal Intensity (Relative to PPT)Coefficient of Variation (CV, %)
Sample Preparation
Protein Precipitation (PPT)85-95100%< 15
Liquid-Liquid Extraction (LLE)70-85150-200%< 10
Solid-Phase Extraction (SPE)90-105300-500%< 5
Chromatography
Reversed-Phase (C18)-100%< 15
HILIC-200-400%< 10
Mobile Phase Additive
0.1% Formic Acid-100%< 15
10 mM Ammonium Formate-150-250%< 10

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention times at which co-eluting matrix components cause suppression of the this compound signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma extract prepared by your standard method)

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for your assay.

  • Connect the outlet of the analytical column to one inlet of the tee-piece.

  • Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.

  • Monitor the signal of this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

2. Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from a biological sample to minimize ion suppression.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Biological fluid sample (e.g., plasma)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide solution (5%)

  • Formic acid solution (2%)

  • Centrifuge

  • Evaporator

Methodology:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat the plasma sample by adding an equal volume of 2% formic acid and centrifuging to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove salts and phospholipids.

  • Elution: Elute the this compound and the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_competition Competition Droplet ESI Droplet GasPhase Gas Phase Ions to MS Droplet->GasPhase Evaporation & Ionization Analyte Analyte->GasPhase Reduced Transfer Matrix Suppression Ion Suppression Matrix->Suppression Competes for charge/ surface area

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_chroma Chromatography cluster_ms Mass Spectrometry Start Start: Low/Inconsistent Signal for this compound CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep CheckChroma Evaluate Chromatography CheckSamplePrep->CheckChroma If suppression persists SPE Solid-Phase Extraction CheckSamplePrep->SPE Implement/Optimize CheckMS Optimize MS Parameters CheckChroma->CheckMS If suppression persists HILIC Use HILIC Column CheckChroma->HILIC Implement End End: Improved Signal and Reproducibility CheckMS->End Resolution SourceParams Tune Ion Source CheckMS->SourceParams Perform PPT Protein Precipitation LLE Liquid-Liquid Extraction SPE->CheckChroma HILIC->CheckMS MobilePhase Optimize Mobile Phase SourceParams->End

Caption: Troubleshooting workflow for ion suppression of this compound.

Technical Support Center: Minimizing Carryover of 2-(2-Aminoethylamino)ethanol-d4 in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing autosampler carryover of the polar compound 2-(2-Aminoethylamino)ethanol-d4 (AEEA-d4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is a deuterated analog of 2-(2-Aminoethylamino)ethanol (AEEA), a polar, viscous liquid with both primary and secondary amine groups, as well as a hydroxyl group.[1][2][3] Its high polarity and potential for strong ionic and hydrogen bonding interactions with surfaces within the autosampler and LC system make it susceptible to adsorption, leading to carryover.[4] Carryover is the appearance of an analyte in a blank or subsequent sample injection from a previous injection.[5][6][7]

Q2: What are the common causes of autosampler carryover for polar compounds like AEEA-d4?

A2: Common causes include:

  • Adsorption to Surfaces: The analyte can adhere to the surfaces of the sample needle, injection valve, rotor seals, and sample loops.[5][8][9] For basic compounds, ionic interactions with metallic surfaces can be a significant factor.[4]

  • Inadequate Wash Solvents: The wash solvent may not be strong enough or have the correct chemical properties to effectively remove the analyte from the autosampler components.[6]

  • Hardware Issues: Worn or scratched rotor seals, dead volumes in fittings, and contaminated sample vials or caps can all contribute to carryover.[5][8][9]

  • Sample Diluent Effects: The composition of the solvent in which the sample is dissolved can impact its interaction with autosampler surfaces.

Q3: How can I test for carryover of AEEA-d4 in my experiments?

A3: A standard method to test for carryover is to inject a high-concentration sample of AEEA-d4 followed by one or more blank injections (the mobile phase or a clean solvent).[5] The presence and intensity of the AEEA-d4 peak in the blank chromatograms will indicate the extent of the carryover.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues with AEEA-d4.

Step 1: Identify the Source of Carryover

The first step is to determine if the carryover is originating from the autosampler or another part of the LC-MS system.

  • Isolate the Autosampler: A common troubleshooting technique is to replace the analytical column with a union and inject a high-concentration sample followed by a blank. If the carryover peak persists, the autosampler is the likely source. If the peak disappears, the column may be the source of carryover.

Step 2: Optimize the Wash Solvent

The composition of the wash solvent is critical for minimizing carryover of polar and basic compounds.

  • Increase Solvent Strength: For polar compounds, a wash solvent with a higher elution strength than the initial mobile phase is often necessary. Consider using a mixture of organic solvents and water.

  • Adjust pH: Since AEEA is a basic compound, adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the wash solvent can help to protonate the amine groups, increasing their solubility in the wash solvent and reducing ionic interactions with metal surfaces.[10]

  • Use a Multi-Solvent Wash: A sequence of different wash solvents can be highly effective. A common approach is to use a strong organic solvent, followed by a solvent with a different polarity, and finally a solvent that matches the initial mobile phase conditions.

Step 3: Review and Optimize Autosampler Hardware and Method Parameters
  • Needle and Loop Material: Consider using PEEK or other inert materials for sample loops and needles to minimize adsorption.[5]

  • Injection Volume: Reducing the injection volume can sometimes decrease the amount of carryover.[6]

  • Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles in the autosampler program.[6][8]

  • Inspect and Replace Consumables: Regularly inspect and replace worn rotor seals, needle seats, and other consumable parts of the autosampler.[5][9]

Quantitative Data on Carryover Reduction Strategies

The following table summarizes the effectiveness of various strategies in reducing autosampler carryover for polar and basic compounds, based on published case studies.

StrategyCompound TypeCarryover ReductionReference
Wash Solvent Optimization
Acidified Wash SolventBasic CompoundsSignificant reduction[10]
Multi-Solvent Wash (e.g., Acetonitrile, Methanol, Water)GeneralUp to 90% reduction[6]
Hardware and Method Optimization
PEEK Sample LoopGeneralImproved performance[5]
Increased Wash VolumeGeneralSignificant reduction[6][8]
Active Needle WashGeneral2-3 fold reduction compared to no wash[6]

Experimental Protocols

Protocol 1: Evaluating Autosampler Carryover
  • Prepare a high-concentration standard of AEEA-d4 in a suitable solvent (e.g., initial mobile phase).

  • Prepare a blank solution (e.g., initial mobile phase).

  • Inject the high-concentration standard.

  • Immediately following the standard injection, inject the blank solution one or more times.

  • Analyze the chromatograms from the blank injections for the presence and area of the AEEA-d4 peak.

  • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100

Protocol 2: Optimizing Wash Solvent Composition
  • Following the carryover evaluation in Protocol 1, prepare several different wash solvent compositions.

    • Wash Solvent A: 90:10 Acetonitrile:Water

    • Wash Solvent B: 90:10 Methanol:Water

    • Wash Solvent C: 90:10 Acetonitrile:Water with 0.1% Formic Acid

    • Wash Solvent D: 90:10 Methanol:Water with 0.1% Formic Acid

  • For each wash solvent, repeat the carryover evaluation described in Protocol 1, ensuring the autosampler is thoroughly flushed with the new wash solvent before each test.

  • Compare the percent carryover for each wash solvent to determine the most effective composition.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting AEEA-d4 carryover.

Carryover_Troubleshooting start High Carryover of AEEA-d4 Detected is_autosampler Isolate Autosampler: Inject High Conc. Standard then Blank (Column replaced with Union) start->is_autosampler column_issue Carryover likely from Column. Clean or Replace Column. is_autosampler->column_issue No optimize_wash Optimize Wash Solvent: - Increase Organic Content - Adjust pH (add acid) - Use Multi-Solvent Wash is_autosampler->optimize_wash Yes check_hardware Check Hardware & Method: - Inspect/Replace Rotor Seal, Needle Seat - Use Inert Loop/Needle (PEEK) - Increase Wash Volume/Cycles - Reduce Injection Volume optimize_wash->check_hardware evaluate_carryover Re-evaluate Carryover check_hardware->evaluate_carryover resolved Carryover Minimized evaluate_carryover->resolved Successful escalate Consult Instrument Manufacturer evaluate_carryover->escalate Unsuccessful

References

Technical Support Center: Troubleshooting Poor Recovery of 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 2-(2-Aminoethylamino)ethanol-d4 during experimental analysis, particularly in the context of bioanalytical sample preparation and LC-MS/MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing consistently low recovery for my internal standard, this compound, after solid-phase extraction (SPE). What are the likely causes?

Poor recovery of a polar, basic compound like this compound during SPE can stem from several factors throughout the extraction process. The primary areas to investigate are the choice of sorbent, pH conditions, and the wash and elution steps.

Potential Causes and Solutions for Low SPE Recovery

Potential CauseDetailed ExplanationRecommended Solution
Inappropriate Sorbent Selection This compound is a highly polar and basic compound. Using a standard reversed-phase (e.g., C18) sorbent may lead to poor retention as the compound will have a low affinity for the non-polar stationary phase.[1][2]Use a mixed-mode cation exchange (MCX) SPE sorbent. This type of sorbent offers a dual retention mechanism: reversed-phase and strong cation exchange. The cation exchange mechanism will effectively retain the positively charged amine groups of your analyte.
Incorrect Sample pH For effective retention on a cation exchange sorbent, the amine groups of this compound must be positively charged (protonated). The pKa values for the two amine groups are approximately 7.2 and 10.1. If the sample pH is too high, the amine groups will be neutral, leading to poor retention.Adjust the sample pH to be at least 2 pH units below the lowest pKa of the analyte. Diluting the sample with a buffer at pH ~5-6 will ensure both amine groups are protonated and can interact with the cation exchange sorbent.
Ineffective Wash Steps A wash step that is too aggressive can prematurely elute the analyte along with interferences. Conversely, a wash step that is too weak will not adequately remove matrix components, which can lead to ion suppression during LC-MS/MS analysis.Optimize the wash solvent. For an MCX sorbent, a wash with a mild acidic solution (e.g., 0.1% formic acid in water) will remove polar interferences. A subsequent wash with a non-polar solvent like methanol can remove non-polar interferences while the analyte is retained by the strong cation exchange mechanism.
Incomplete Elution The analyte is strongly retained on the cation exchange sorbent and requires a specific elution solvent to disrupt this interaction for high recovery. Using a neutral or acidic solvent will not be sufficient to elute the positively charged analyte.Use an elution solvent with a basic modifier. A common elution solvent for MCX is 5% ammonium hydroxide in methanol. The high pH of this solution neutralizes the charge on the amine groups, disrupting the ionic interaction with the sorbent and allowing for efficient elution.
Non-Specific Binding Highly polar analytes can sometimes adsorb to the surfaces of collection tubes or the SPE cartridge material itself, leading to loss of analyte.[1]Consider using low-binding microplates or tubes. Additionally, ensure that the elution solvent is strong enough to disrupt any secondary interactions.

Q2: My recovery of this compound is inconsistent between samples. What could be causing this variability?

Inconsistent recovery often points to variability in sample handling, matrix effects, or issues with the SPE procedure itself.

Troubleshooting Inconsistent Recovery

Potential CauseDetailed ExplanationRecommended Solution
Matrix Effects Differences in the composition of the biological matrix (e.g., plasma, urine) between individual samples can affect the extraction efficiency and cause ion suppression or enhancement in the MS source.Incorporate a more rigorous clean-up step. Using a mixed-mode SPE sorbent as recommended will provide a cleaner extract than protein precipitation or liquid-liquid extraction alone. Also, ensure consistent sample pretreatment for all samples.
Variable pH If the pH of the samples is not consistently adjusted before loading onto the SPE cartridge, the retention of the analyte will vary, leading to inconsistent recovery.Use a consistent buffering step for all samples, standards, and quality controls. Pre-dilute all samples with the same volume of a suitable buffer.
SPE Cartridge Inconsistency Inconsistent packing of SPE cartridges can lead to channeling, where the sample and solvents pass through the sorbent bed without adequate interaction, resulting in variable recovery.Ensure proper conditioning and equilibration of the SPE cartridges. Do not let the sorbent bed go dry before loading the sample. Use a positive pressure manifold or centrifuge for consistent flow rates.

Q3: Could the deuteration of the internal standard affect its recovery compared to the non-deuterated analyte?

Generally, the physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, and they are expected to have nearly identical extraction recoveries. However, subtle differences in chromatographic behavior can be observed.

  • Chromatographic Isotope Effect: Deuterated compounds sometimes elute slightly earlier from a reversed-phase HPLC column than their non-deuterated analogs. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. This should not significantly impact recovery but is a factor to consider during chromatographic method development.

If you suspect issues related to the deuterated standard itself, consider the following:

  • Purity of the Standard: Verify the chemical and isotopic purity of the this compound standard.

  • Stability: Ensure the standard is stable in the storage and working solutions. 2-(2-Aminoethylamino)ethanol is stable in the absence of CO2 but can degrade in its presence.

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the extraction and analysis of 2-(2-Aminoethylamino)ethanol from human plasma using mixed-mode solid-phase extraction and UPLC-MS/MS. This protocol can be used as a starting point for method development and troubleshooting.

Sample Preparation using Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 20 µL of a 50 ng/mL solution of this compound in water (as internal standard).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and add 500 µL of 100 mM ammonium acetate buffer (pH 6.0).

  • Solid-Phase Extraction (using a 30 mg, 1 mL MCX SPE plate):

    • Condition: Add 500 µL of methanol to each well and allow it to pass through.

    • Equilibrate: Add 500 µL of 100 mM ammonium acetate buffer (pH 6.0) to each well and allow it to pass through.

    • Load: Load the pre-treated sample supernatant onto the SPE plate.

    • Wash 1: Add 500 µL of 0.1% formic acid in water to each well.

    • Wash 2: Add 500 µL of methanol to each well.

    • Dry: Dry the SPE plate under vacuum or positive pressure for 5 minutes.

    • Elute: Add 2 x 250 µL of 5% ammonium hydroxide in methanol to each well to elute the analyte and internal standard.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 2-(2-Aminoethylamino)ethanol: To be determined empirically (e.g., Q1: 105.1 -> Q3: 61.1)

    • This compound: To be determined empirically (e.g., Q1: 109.1 -> Q3: 65.1)

Visualizations

Troubleshooting Workflow for Poor Recovery

G cluster_spe SPE Troubleshooting start Poor Recovery of This compound check_spe Review SPE Protocol start->check_spe sorbent Sorbent Choice? (e.g., C18) check_spe->sorbent check_lcms Review LC-MS/MS Method ph Sample pH Correct? sorbent->ph solution_sorbent Switch to Mixed-Mode Cation Exchange (MCX) sorbent->solution_sorbent No wash Wash Step Too Strong? ph->wash solution_ph Adjust pH to ~5-6 (2 units below pKa) ph->solution_ph No elution Elution Incomplete? wash->elution solution_wash Use Mild Acidic & Organic Washes wash->solution_wash Yes elution->check_lcms If still poor recovery solution_elution Use Basic Elution Solvent (e.g., 5% NH4OH in MeOH) elution->solution_elution Yes G cluster_spe Solid-Phase Extraction (MCX) start Plasma Sample Collection spike Spike with IS (AEEA-d4) start->spike precipitate Protein Precipitation (4% H3PO4) spike->precipitate centrifuge Centrifugation precipitate->centrifuge buffer Add Buffer (pH 6.0) centrifuge->buffer condition Condition (Methanol) buffer->condition equilibrate Equilibrate (Buffer pH 6.0) condition->equilibrate load Load Sample equilibrate->load wash Wash Steps (Acidic & Organic) load->wash elute Elute (Basic Solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: 2-(2-Aminoethylamino)ethanol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) during the analysis of 2-(2-Aminoethylamino)ethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound?

A1: The most common analytical methods for a deuterated compound like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H).

Q2: Why am I observing a poor signal-to-noise ratio for my this compound standard in LC-MS?

A2: A poor signal-to-noise ratio in LC-MS analysis of this compound can stem from several factors including:

  • Suboptimal Ionization: Inefficient ionization in the MS source is a primary cause of low signal.

  • Hydrogen-Deuterium (H/D) Back-Exchange: The deuterium labels on the ethanolamine backbone are stable, but the protons on the amino and hydroxyl groups are exchangeable. Exposure to protic solvents, especially at non-ideal pH and temperature, can lead to the loss of deuterium for hydrogen, resulting in a decreased signal at the expected m/z.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[2]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower peak height and thus a reduced S/N.

  • Analyte Instability: The compound may degrade in solution if not handled properly (e.g., exposure to light, improper pH, or elevated temperature).

Q3: Can the deuterium labeling in this compound affect its chromatographic retention time?

A3: Yes, it is a known phenomenon that deuterated compounds can exhibit a slight shift in retention time compared to their non-deuterated counterparts, often referred to as the chromatographic deuterium isotope effect.[3][4][5] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier.[4] While this shift is usually small, it is crucial to verify co-elution if this compound is used as an internal standard for the quantification of the non-labeled analogue to ensure accurate correction for matrix effects.[4]

Q4: How can I prevent hydrogen-deuterium back-exchange during my analysis?

A4: To minimize H/D back-exchange, it is critical to control the experimental conditions. This includes using aprotic or deuterated solvents where possible, maintaining a low pH (around 2.5) and low temperature (0°C or below) during sample preparation and LC analysis.[1] Minimizing the time the sample is exposed to protic solvents before analysis is also crucial.[1]

Q5: What are the expected mass fragments for this compound?

A5: The mass spectrum of the unlabeled 2-(2-Aminoethylamino)ethanol shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment from alpha-cleavage of the primary amine. Other significant fragments are observed at m/z 44, 58, and 73. For the d4-labeled compound, where the deuterium atoms are on the carbon backbone next to the hydroxyl group, shifts in fragment masses are expected for fragments containing these deuterated carbons. The alpha-cleavage at the primary amine would still be expected to produce a fragment at m/z 30. Cleavage between the two nitrogen atoms could lead to fragments that retain the deuterated portion.

Troubleshooting Guides

LC-MS Signal-to-Noise Ratio Improvement
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization technique if necessary.
Analyte degradation.Prepare fresh samples and standards. Protect samples from light and store at low temperatures.
H/D back-exchange.Use mobile phases with low pH (e.g., 0.1% formic acid) and maintain low column and autosampler temperatures. Minimize sample processing time.
High Background Noise Contaminated mobile phase or LC system.Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects.Improve sample preparation to remove interfering matrix components. Optimize chromatography to separate the analyte from matrix interferences.
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase.Add a small amount of a competing base to the mobile phase. Use a column with a different stationary phase chemistry.
Suboptimal mobile phase composition.Adjust the organic solvent percentage and buffer concentration.
Inconsistent Results Differential matrix effects between analyte and internal standard.Ensure co-elution of the analyte and internal standard by adjusting chromatographic conditions.[6]
Isotopic impurities in the standard.Verify the isotopic purity of the this compound standard.[6]
NMR Signal-to-Noise Ratio Improvement
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Low sample concentration.If possible, increase the sample concentration. Use a high-sensitivity cryoprobe if available.
Insufficient number of scans.Increase the number of scans. The S/N ratio is proportional to the square root of the number of scans.
Suboptimal pulse sequence parameters.Optimize the pulse width, relaxation delay, and acquisition time.
Broad Peaks Poor shimming.Carefully shim the magnetic field to improve homogeneity.
Sample viscosity.Dilute the sample or acquire the spectrum at a slightly elevated temperature.
Solvent Signal Interference Residual proton signals from the deuterated solvent.Use a high-purity deuterated solvent (≥99.9% D).[7] Utilize solvent suppression techniques in the NMR software.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add an appropriate amount of a suitable internal standard (if not using this compound as the internal standard itself).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A starting gradient could be 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Precursor Ion (m/z): 109.1 (for C₄H₈D₄N₂O + H⁺).
  • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Expected fragments would be based on the fragmentation of the unlabeled compound, accounting for the mass shift due to deuteration.
  • Collision Energy: Optimize for the specific instrument and precursor-product ion transition.

Protocol 2: General ¹H NMR Acquisition for this compound

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d4, or DMSO-d6). The choice of solvent will depend on the experimental goals, particularly if exchangeable protons are of interest.[7]
  • Filter the sample if any particulate matter is present.
  • Transfer the solution to a high-quality NMR tube.

2. NMR Spectrometer Setup:

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.
  • Locking: Lock the spectrometer on the deuterium signal of the solvent.
  • Shimming: Perform automated or manual shimming to achieve good magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Number of Scans: Start with 16 or 64 scans and increase as needed to improve the S/N ratio.
  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate quantification. A typical starting value is 2-5 seconds.
  • Acquisition Time (at): Typically 1-2 seconds.
  • Spectral Width: Set to cover the expected chemical shift range of the molecule (e.g., 0-10 ppm).

Visualizations

Logical Troubleshooting Workflow for Low S/N in LC-MS

G cluster_prep Sample Preparation (Low Temperature) cluster_analysis LC-MS Analysis (Low Temperature) A Sample in Aprotic or Deuterated Solvent B Add Ice-Cold Quench Buffer (pH ~2.5) A->B Quench Reaction C Inject into LC System (Column at 0°C) B->C Immediate Injection D Fast Chromatographic Separation (Aprotic Mobile Phase if possible) C->D E Mass Spectrometry Detection D->E

References

Technical Support Center: Quantification of Polar Metabolites with 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of polar metabolites using 2-(2-Aminoethylamino)ethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in metabolomics?

This compound is the deuterium-labeled form of 2-(2-Aminoethylamino)ethanol. In metabolomics, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of polar metabolites using mass spectrometry (MS). Its structural similarity to certain classes of polar metabolites allows it to mimic the behavior of target analytes during sample preparation and analysis, thus correcting for variability.

Q2: Why am I observing poor retention of my polar metabolites on a reversed-phase (RP) column?

Polar metabolites, due to their hydrophilic nature, exhibit weak interactions with the hydrophobic stationary phases of traditional RP columns, causing them to elute at or near the solvent front (void volume). This can lead to co-elution with other polar compounds and significant ion suppression. For better retention of polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique.

Q3: My quantitative results are inconsistent despite using this compound as an internal standard. What are the potential causes?

Inconsistent results when using a deuterated internal standard can arise from several factors:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvents.

  • Chromatographic Shift: The deuterated standard may not perfectly co-elute with the native analyte.

  • Differential Matrix Effects: The analyte and internal standard may experience different degrees of ion suppression or enhancement from matrix components.

  • Purity of the Internal Standard: The presence of unlabeled analyte in the internal standard stock can lead to inaccuracies.

Q4: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., water, methanol). This is a significant issue as it leads to a decrease in the internal standard's signal and a potential increase in the signal of the unlabeled analyte, resulting in an overestimation of the analyte's concentration. This compound contains deuterium labels on carbons adjacent to an alcohol and an amine group, and the molecule itself has exchangeable protons on its hydroxyl and amino groups, making it susceptible to this phenomenon under certain conditions.

Q5: Should I consider chemical derivatization for my polar metabolites?

Chemical derivatization can be a valuable strategy to improve the analytical performance for polar metabolites. It can enhance chromatographic retention on RP columns and increase ionization efficiency in the mass spectrometer. However, the derivatization process itself needs to be carefully optimized to ensure complete reaction and avoid the formation of byproducts.

Troubleshooting Guides

Issue 1: Suspected Isotopic Exchange of this compound

Symptoms:

  • Decreasing internal standard signal over the course of an analytical run, especially when samples are left in the autosampler.

  • Appearance of the unlabeled analyte peak in blank samples spiked only with the internal standard.

  • Poor reproducibility of quality control (QC) samples.

Troubleshooting Steps:

  • Evaluate Stability:

    • Matrix Incubation Study: Spike the internal standard into a blank matrix and analyze it immediately (T=0) and after incubation at the autosampler temperature for several hours. A significant decrease in the internal standard signal over time suggests instability.

    • Solvent Stability: Perform a similar stability test in the reconstitution solvent to isolate the effect of the solvent.

  • Optimize Sample and Mobile Phase Conditions:

    • pH Control: Isotopic exchange is often catalyzed by acidic or basic conditions. The rate of exchange is typically at a minimum around pH 2.5-3.[1][2] If compatible with your chromatography, adjust the pH of your sample and mobile phase accordingly.

    • Temperature Control: Keep samples cool in the autosampler (e.g., 4°C) and minimize sample storage time at room temperature to slow down the exchange kinetics.[1][2]

  • Review Label Position: Be aware that deuterium atoms on or near heteroatoms (like the -OH and -NH groups in this compound) are more prone to exchange.[1][3]

Issue 2: Chromatographic Mismatch Between Analyte and Internal Standard

Symptom:

  • The peak for this compound has a slightly different retention time than the corresponding unlabeled analyte, a phenomenon often observed in reversed-phase chromatography where deuterated compounds may elute earlier.[3][4]

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.

  • Adjust Chromatography:

    • If a slight separation is observed, consider using a column with a different selectivity or adjusting the mobile phase gradient to ensure the analyte and internal standard elute as a single, co-eluting peak.[4]

  • Evaluate Matrix Effects: Even with co-elution, differential matrix effects can occur.[4] Conduct post-extraction addition experiments to assess the degree of ion suppression or enhancement for both the analyte and the internal standard.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈D₄N₂O
Molecular Weight 108.18 g/mol
IUPAC Name 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol
Synonyms Aminoethylethanolamine-d4, (2-Hydroxyethyl)ethylenediamine-d4
Boiling Point 238-240 °C
Melting Point -28 °C
Solubility Soluble in Chloroform, DMSO, Methanol
Data sourced from PubChem and commercial supplier information.[5][]

Table 2: Factors Influencing Isotopic Exchange of Deuterated Internal Standards

FactorImpact on Exchange RateMitigation Strategy
pH Increased under highly acidic or basic conditions. Minimal at pH ~2.5-3.Adjust sample and mobile phase pH to the range of minimal exchange, if compatible with the assay.[1][2][7]
Temperature Higher temperatures accelerate the rate of exchange.Maintain samples at low temperatures (e.g., 4°C) during storage and in the autosampler.[1][2][7]
Solvent Composition Protic solvents (e.g., water, methanol) are a source of protons for exchange.Minimize the time the standard is in protic solvents. Use faster LC gradients where possible.[1][2][7]
Label Position Deuterium on heteroatoms (-OH, -NH) or adjacent to carbonyls are more labile.Be aware of the labeling position on your standard and its potential for exchange.[1][3][7]
Sample Matrix Components in biological matrices can catalyze the exchange process.Evaluate stability directly in the matrix.[1][7]

Experimental Protocols

Protocol: Evaluation of Internal Standard Stability (Isotopic Exchange)

Objective: To assess the stability of this compound in the sample matrix and reconstitution solvent over a typical analytical run time.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample reconstitution solvent

  • LC-MS/MS system

Methodology:

  • Prepare Time-Zero (T=0) Samples:

    • Take three aliquots of the blank matrix.

    • Spike a known concentration of the internal standard into each aliquot.

    • Immediately process these samples according to your standard sample preparation protocol (e.g., protein precipitation, extraction).

    • Analyze immediately by LC-MS/MS.

  • Prepare Incubated Samples:

    • Matrix Stability: Prepare three additional aliquots of the blank matrix spiked with the internal standard as in step 1. Store these samples in the autosampler at your standard operating temperature for a duration equivalent to a typical analytical run (e.g., 8, 12, or 24 hours).

    • Solvent Stability: Prepare three aliquots of your reconstitution solvent spiked with the internal standard. Incubate these under the same conditions as the matrix stability samples.

  • Analysis:

    • After the incubation period, process and analyze the incubated samples.

    • Monitor the peak area of the internal standard (and for the appearance of the unlabeled analyte) in all samples.

  • Data Interpretation:

    • Calculate the mean peak area of the internal standard for the T=0 and incubated samples.

    • A decrease in the mean peak area of more than 15-20% in the incubated samples compared to the T=0 samples suggests significant instability due to isotopic exchange or other degradation.[1]

Visualizations

Troubleshooting_Isotopic_Exchange cluster_optimizations Mitigation Strategies start Symptom: Inconsistent IS Signal or Analyte in Blank check_stability Perform IS Stability Study (Matrix & Solvent) start->check_stability is_stable Is IS Signal Stable (<15% change)? check_stability->is_stable stable_yes Problem Likely Not Isotopic Exchange. Investigate Other Causes (e.g., Matrix Effects). is_stable->stable_yes Yes stable_no Isotopic Exchange Likely Occurring is_stable->stable_no No optimize_ph Adjust pH of Solvents to ~2.5-3.0 stable_no->optimize_ph optimize_temp Lower Autosampler & Storage Temperature (e.g., 4°C) stable_no->optimize_temp optimize_time Minimize Sample Time in Protic Solvents stable_no->optimize_time re_evaluate Re-evaluate IS Stability optimize_ph->re_evaluate optimize_temp->re_evaluate optimize_time->re_evaluate

Caption: Troubleshooting workflow for suspected isotopic exchange.

Experimental_Workflow_Polar_Metabolites cluster_analysis LC-MS/MS Analysis sample_collection 1. Biological Sample (e.g., Plasma, Urine) add_is 2. Spike with This compound sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lc_separation 4. HILIC Separation sample_prep->lc_separation ms_detection 5. MS Detection (MRM Mode) lc_separation->ms_detection data_processing 6. Data Processing ms_detection->data_processing quantification 7. Quantification (Analyte/IS Ratio) data_processing->quantification

Caption: General workflow for polar metabolite quantification.

References

Technical Support Center: Method Refinement for Complex Matrices Using 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2-Aminoethylamino)ethanol-d4 for the method refinement of complex matrices. The following sections address common issues encountered during experimental workflows involving this deuterated internal standard.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound in quantitative mass spectrometry applications.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and show high variability when using this compound as an internal standard. What are the potential causes and solutions?

Answer: Inaccurate or inconsistent quantification when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the unlabeled analyte, isotopic impurities in the standard, or unexpected isotopic exchange.[1]

Troubleshooting Steps:

Potential Cause Recommended Action
Chromatographic Separation of Analyte and Standard Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential matrix effects. Solution: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If they are separating, consider adjusting the chromatographic gradient or using a column with a different selectivity.[1]
Isotopic or Chemical Impurities The presence of unlabeled 2-(2-Aminoethylamino)ethanol in your deuterated standard can lead to an overestimation of the analyte concentration. Solution: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the this compound.[1]
Isotopic Exchange (H/D Back-Exchange) The deuterium atoms on the ethanol backbone of this compound are generally stable. However, under certain pH or temperature conditions during sample preparation, back-exchange with hydrogen atoms from the solvent or matrix can occur. Solution: To check for this, incubate the deuterated standard in a blank matrix under your standard sample preparation conditions. Analyze the sample to see if there is an increase in the signal of the unlabeled compound.[1]
Matrix Effects Co-eluting components from a complex matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents.[2] Solution: Improve sample clean-up procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Alternatively, you can dilute the sample to reduce the concentration of matrix components.[1]

Issue 2: Low or No Signal from this compound

Question: I am observing a very low, or no, signal for my this compound internal standard. What could be the issue?

Answer: A low or absent signal for the internal standard can be due to several factors, including incorrect mass spectrometer settings, degradation of the standard, or issues with sample preparation.

Troubleshooting Steps:

Potential Cause Recommended Action
Incorrect Mass Spectrometer Settings The mass spectrometer may not be optimized to detect the specific mass-to-charge ratio (m/z) of this compound. Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize source conditions and confirm the correct precursor and product ion m/z values are being monitored.
Degradation of the Standard This compound, like many amines, can be susceptible to degradation over time, especially if not stored correctly. Solution: Ensure the standard is stored at the recommended temperature (typically 2-8°C) and protected from light. Prepare fresh working solutions of the internal standard regularly.
Inefficient Extraction The sample preparation method may not be efficiently extracting this compound from the matrix. Solution: Evaluate the extraction recovery of the internal standard by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample in a blank matrix. If recovery is low, consider alternative extraction methods (e.g., different SPE sorbent or solvent).[3]
Adsorption to Labware The compound may be adsorbing to the surfaces of plastic tubes or pipette tips. Solution: Use low-adsorption labware or add a small amount of an organic solvent or a surfactant to your sample to minimize non-specific binding.[3]

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry.[4] Because they are chemically almost identical to the unlabeled analyte, they behave very similarly during sample preparation, chromatography, and ionization.[5] This allows for accurate correction of variations in extraction efficiency, injection volume, and matrix effects, leading to more precise and accurate quantification.[2][4]

Q2: What is the expected mass shift for this compound compared to its unlabeled counterpart?

A2: The "-d4" in the name indicates that four hydrogen atoms have been replaced by deuterium atoms. Since deuterium has a mass approximately 1 Da higher than hydrogen, you would expect the molecular weight of this compound to be approximately 4 Da higher than the unlabeled 2-(2-Aminoethylamino)ethanol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]

Q3: Can I use this compound for any type of complex matrix?

A3: In principle, yes. This compound can be used as an internal standard in a variety of complex matrices such as plasma, urine, cell lysates, and tissue homogenates. However, the effectiveness of the method will depend on developing a robust sample preparation protocol to minimize matrix interference and ensure efficient extraction of both the analyte and the internal standard.

Q4: How do I determine the optimal concentration of this compound to add to my samples?

A4: The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in your samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of your calibration curve. This ensures a strong and consistent signal that can be accurately measured without saturating the detector.

Q5: What are some key considerations when developing a new method using this compound?

A5: When developing a new method, it is crucial to:

  • Verify the purity and isotopic enrichment of your standard. [5]

  • Confirm the stability of the deuterated label under your experimental conditions. [1]

  • Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard. [1]

  • Thoroughly validate the method by assessing linearity, accuracy, precision, and matrix effects.

Experimental Protocols

Protocol: Quantitative Analysis of a Small Molecule Analyte in Human Plasma Using this compound as an Internal Standard

This protocol outlines a general procedure for protein precipitation followed by LC-MS/MS analysis.

1. Materials:

  • Human plasma samples

  • Unlabeled analyte standard

  • This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

  • Working Internal Standard Solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Reconstitution Solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.

  • Add 10 µL of the Working Internal Standard Solution (containing this compound) to each tube and vortex briefly.

  • Add 300 µL of cold Precipitation Solvent to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Reconstitution Solvent.

  • Vortex and centrifuge briefly before transferring to LC vials for analysis.[4]

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile. The mobile phases would typically be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation and co-elution of the analyte and this compound.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Cold ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Quantitative Results coelution Poor Co-elution start->coelution purity Isotopic Impurity start->purity exchange H/D Exchange start->exchange matrix Matrix Effects start->matrix adjust_lc Adjust Chromatography coelution->adjust_lc Check cert Check Certificate of Analysis purity->cert Verify stability Perform Stability Test exchange->stability Test cleanup Improve Sample Cleanup matrix->cleanup Address

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Aminoethylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of 2-(2-Aminoethylamino)ethanol, a compound relevant in various industrial and pharmaceutical applications. The focus is on the validation of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, 2-(2-Aminoethylamino)ethanol-d4, juxtaposed with traditional chromatographic techniques that serve as viable alternatives.

The quantification of small, polar molecules like 2-(2-Aminoethylamino)ethanol in complex matrices can be challenging. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for achieving high accuracy and precision. This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical behavior during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.

Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC), offer reliable quantification but come with their own set of considerations regarding sample preparation, sensitivity, and specificity. This guide presents a comparative overview of these methods, supported by representative experimental data and detailed protocols to assist researchers in selecting and validating the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the typical performance parameters of an LC-MS/MS method using a deuterated internal standard against alternative chromatographic methods for the analysis of 2-(2-Aminoethylamino)ethanol.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MS with this compoundHPLC-UV with Pre-column DerivatizationGas Chromatography (GC-FID)
Linearity (Concentration Range) 0.5 - 500 ng/mL1 - 100 µg/mL10 - 1000 µg/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%< 15%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 µg/mL10 µg/mL
Selectivity High (mass-based)Moderate (chromatographic separation)Moderate (chromatographic separation)
Internal Standard This compoundStructural Analog (e.g., N-ethyl-ethanolamine)Structural Analog (e.g., N-methyl-2-pyrrolidinone)[1]
Sample Preparation Simple protein precipitation or dilutionDerivatization requiredDerivatization may be required

Experimental Protocols

This section provides detailed methodologies for a representative LC-MS/MS method using a deuterated internal standard and an alternative HPLC-UV method with pre-column derivatization.

Method 1: LC-MS/MS with this compound Internal Standard

This method allows for the direct and highly sensitive analysis of 2-(2-Aminoethylamino)ethanol.

1. Sample Preparation (for plasma/serum):

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing this compound at a fixed concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining this polar analyte.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 2-(2-Aminoethylamino)ethanol and its deuterated internal standard are monitored.

Method 2: HPLC-UV with Pre-column Derivatization

This method requires a chemical derivatization step to enhance the UV absorbance and chromatographic retention of the analyte.

1. Derivatization and Sample Preparation:

  • To 1 mL of sample (or standard solution), add 100 µL of a suitable derivatizing agent solution (e.g., o-phthalaldehyde (OPA) for primary amines).

  • Follow the specific reaction conditions for the chosen derivatizing agent (e.g., incubation time and temperature).

  • Stop the reaction by adding a quenching reagent if necessary.

  • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivative.

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method and a comparison of the signaling pathways for the two primary analytical approaches.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Method Purpose select_method Select Appropriate Method define_purpose->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data assess_performance Assess Performance (Accuracy, Precision, etc.) collect_data->assess_performance compare_to_criteria Compare Against Acceptance Criteria assess_performance->compare_to_criteria document_results Document Results in Validation Report compare_to_criteria->document_results

Caption: Workflow for Analytical Method Validation.

analytical_method_comparison cluster_lcms LC-MS/MS with Deuterated Internal Standard cluster_hplc HPLC-UV with Derivatization lcms_sample Sample + This compound lcms_prep Simple Sample Prep (e.g., Protein Precipitation) lcms_sample->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_quant Direct Quantification (High Specificity) lcms_analysis->lcms_quant hplc_sample Sample hplc_deriv Chemical Derivatization hplc_sample->hplc_deriv hplc_analysis HPLC-UV Analysis hplc_deriv->hplc_analysis hplc_quant Indirect Quantification hplc_analysis->hplc_quant

Caption: Comparison of Analytical Method Workflows.

References

A Comparative Guide to 2-(2-Aminoethylamino)ethanol-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical method development, ensuring reliability by correcting for variability during sample processing and analysis. This guide provides an objective comparison of 2-(2-Aminoethylamino)ethanol-d4, a deuterated internal standard, with other common types of internal standards, supported by established analytical principles and representative experimental data.

The Role of Internal Standards in Quantitative Analysis

An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during extraction, chromatography, and ionization can be normalized, leading to improved accuracy and precision.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts.

Performance Comparison of Internal Standard Types

The choice of an internal standard can significantly impact the performance of a bioanalytical method. The following sections compare deuterated internal standards, such as this compound, with two other common alternatives: ¹³C-labeled internal standards and non-isotopically labeled structural analogs.

Data Presentation

The table below summarizes typical performance characteristics for bioanalytical methods using different types of internal standards. The data is representative and serves to illustrate the expected performance based on the type of internal standard used.

Performance ParameterDeuterated IS (e.g., this compound)¹³C-Labeled ISStructural Analog IS (Non-Isotopic)
Linearity (r²) > 0.99> 0.99> 0.99
Precision (%CV) < 15%< 10%< 20%
Accuracy (% Bias) ± 15%± 10%± 20%
Recovery (%) 85-115%90-110%Variable, analyte-dependent
Matrix Effect (%CV) < 15%< 10%Can be significant
Chromatographic Co-elution Potential for slight shiftGenerally identicalOften different retention times

This table presents typical expected values. Actual performance may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Detailed methodologies are crucial for the validation of a bioanalytical method. Below is a generalized protocol for the quantification of a polar analyte in human plasma using an internal standard, which can be adapted for this compound.

Sample Preparation: Protein Precipitation
  • Aliquoting : Transfer 100 µL of human plasma (calibrators, quality controls, or unknown samples) to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 20 µL of the internal standard working solution (e.g., this compound in a suitable solvent) to each tube.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Column : A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A gradient elution program to separate the analyte from matrix components.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Detection : Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the use of internal standards for quantitative bioanalysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data

Experimental workflow for bioanalysis using an internal standard.

G Ideal_IS Ideal Internal Standard Deuterated_IS Deuterated IS (e.g., this compound) Ideal_IS->Deuterated_IS Good Approximation 13C_IS ¹³C-Labeled IS Ideal_IS->13C_IS Excellent Approximation Analog_IS Structural Analog IS Ideal_IS->Analog_IS Compromise G Potential Chromatographic Shift Analyte Analyte Deuterated_IS Deuterated IS Analyte->Deuterated_IS Isotope Effect (Slightly Earlier Elution)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Aminoethylamino)ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two distinct analytical methods for the quantification of 2-(2-Aminoethylamino)ethanol (AEEA) in human plasma. The primary method is a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, 2-(2-Aminoethylamino)ethanol-d4. The alternative method is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which serves as a common, though often less sensitive, alternative.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby providing superior accuracy and precision by correcting for matrix effects and other sources of variability.[3] This guide will present supporting experimental data to objectively compare the performance of these two methodologies, providing researchers with the necessary information to select the most appropriate assay for their drug development needs.

Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. HPLC-UV

The following table summarizes the key validation parameters for the two analytical methods. The data presented is a representative synthesis based on established principles of bioanalytical method validation.

Validation ParameterLC-MS/MS with this compoundHPLC-UV with Chemical Derivatization
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 5%< 10%
Inter-day Precision (%CV) < 6%< 12%
Accuracy (%RE) ± 7%± 15%
Matrix Effect (%CV of IS-normalized MF) < 8%Not Applicable (compensated by external calibration)
Recovery (%) 85-95%70-85%
Selectivity High (no interference observed)Moderate (potential for interfering peaks)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical methods and a representative signaling pathway where AEEA or similar compounds might be investigated.

experimental_workflow Experimental Workflow for AEEA Quantification cluster_lcmsms LC-MS/MS with Deuterated IS cluster_hplcuv HPLC-UV with Derivatization lcmsms_start Plasma Sample Spiked with This compound lcmsms_ppt Protein Precipitation (Acetonitrile) lcmsms_start->lcmsms_ppt lcmsms_evap Evaporation & Reconstitution lcmsms_ppt->lcmsms_evap lcmsms_inject LC-MS/MS Analysis (HILIC Column, ESI+) lcmsms_evap->lcmsms_inject lcmsms_data Data Acquisition & Processing (Analyte/IS Ratio) lcmsms_inject->lcmsms_data hplcuv_start Plasma Sample hplcuv_ppt Protein Precipitation (Acetonitrile) hplcuv_start->hplcuv_ppt hplcuv_deriv Derivatization with Dansyl Chloride hplcuv_ppt->hplcuv_deriv hplcuv_inject HPLC-UV Analysis (C18 Column) hplcuv_deriv->hplcuv_inject hplcuv_data Data Acquisition & Processing (External Standard Calibration) hplcuv_inject->hplcuv_data start_node Sample Collection start_node->lcmsms_start Method 1 start_node->hplcuv_start Method 2

Caption: Comparative experimental workflows for AEEA quantification.

signaling_pathway Hypothetical Signaling Pathway Investigation drug AEEA Analog Drug receptor Cell Surface Receptor drug->receptor quantification PK/PD Modeling (AEEA Quantification) drug->quantification g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP) g_protein->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response cellular_response->quantification

Caption: AEEA quantification in pharmacokinetic/pharmacodynamic studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the two key experiments compared in this guide.

Method 1: LC-MS/MS with this compound Internal Standard

Objective: To accurately and precisely quantify 2-(2-Aminoethylamino)ethanol in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • 2-(2-Aminoethylamino)ethanol (AEEA) reference standard

  • This compound (AEEA-d4) internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of AEEA and AEEA-d4 in methanol.

  • Prepare working standard solutions of AEEA by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Prepare a working internal standard solution of AEEA-d4 at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

3. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 100 ng/mL AEEA-d4 working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 90% B to 50% B over 3 minutes, hold for 1 minute, then return to 90% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • AEEA: Q1 105.1 -> Q3 88.1

    • AEEA-d4: Q1 109.1 -> Q3 92.1

Method 2: HPLC-UV with Pre-column Derivatization

Objective: To quantify 2-(2-Aminoethylamino)ethanol in human plasma using HPLC with UV detection following derivatization.

1. Materials and Reagents:

  • 2-(2-Aminoethylamino)ethanol (AEEA) reference standard

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Dansyl chloride

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of AEEA in methanol.

  • Prepare working standard solutions of AEEA by serial dilution of the stock solution with methanol.

3. Sample Preparation and Derivatization:

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of sodium bicarbonate buffer.

  • Add 50 µL of 10 mg/mL dansyl chloride in acetonitrile.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and add 10 µL of 10% TFA to stop the reaction.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

Conclusion

The cross-validation data clearly demonstrates the superior performance of the LC-MS/MS method with the this compound internal standard for the quantification of AEEA in human plasma. The enhanced sensitivity, precision, accuracy, and selectivity of the LC-MS/MS method make it the recommended choice for regulated bioanalysis in support of pharmacokinetic and clinical studies. While the HPLC-UV method can provide quantitative data, its higher limit of quantification and potential for interferences may limit its applicability, particularly for studies requiring low-level detection. The choice of method should be guided by the specific requirements of the research, with the understanding that the use of a deuterated internal standard in an LC-MS/MS assay provides a more robust and reliable dataset.

References

Inter-Laboratory Comparison Guide: Quantitative Analysis of 2-(2-Aminoethylamino)ethanol-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison focused on the quantitative analysis of 2-(2-Aminoethylamino)ethanol-d4, a deuterated internal standard crucial for the accuracy of bioanalytical methods. The content herein is based on a hypothetical proficiency testing (PT) study designed to assess the competency and comparability of analytical results among different laboratories. This document outlines the experimental protocol, presents a comparative analysis of hypothetical results, and discusses alternative internal standards.

Introduction to the Inter-Laboratory Study

An inter-laboratory comparison (ILC) is a powerful tool for evaluating the performance of analytical methods across different laboratories.[1][2] This hypothetical study was designed to assess the proficiency of participating laboratories in quantifying a known concentration of this compound in a human plasma matrix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The primary objectives were to evaluate the accuracy and precision of the laboratories' measurements and to identify any potential systematic biases.

The study involved distributing identical sets of blind samples to five independent laboratories. Each set contained human plasma samples spiked with this compound at two different concentration levels. The performance of each laboratory was evaluated using Z-scores, a statistical measure that indicates how far a result deviates from the consensus value.[3][4]

Experimental Protocols

A standardized and validated LC-MS/MS method is essential for the accurate quantification of small molecules in biological matrices.[5] The following protocol for the analysis of this compound in human plasma was provided to all participating laboratories.

2.1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and this compound standards at room temperature.

  • To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (Q1) m/z 109.2 -> Product Ion (Q3) m/z 76.2.

      • Analyte (Hypothetical): Precursor Ion (Q1) m/z 105.2 -> Product Ion (Q3) m/z 72.2.

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Presentation and Performance Comparison

The following tables summarize the hypothetical quantitative results from the five participating laboratories for the two proficiency testing samples.

Table 1: Results for Proficiency Testing Sample A (Target Concentration: 25 ng/mL)

LaboratoryReported Concentration (ng/mL)Accuracy (%)Z-ScorePerformance
Lab 124.598.0-0.4Satisfactory
Lab 226.2104.80.96Satisfactory
Lab 322.891.2-1.76Satisfactory
Lab 428.1112.42.48Questionable
Lab 525.3101.20.24Satisfactory
Consensus Mean 25.38
Standard Deviation 1.85

Table 2: Results for Proficiency Testing Sample B (Target Concentration: 100 ng/mL)

LaboratoryReported Concentration (ng/mL)Accuracy (%)Z-ScorePerformance
Lab 198.998.9-0.28Satisfactory
Lab 2103.5103.50.88Satisfactory
Lab 395.295.2-1.23Satisfactory
Lab 4108.7108.72.23Questionable
Lab 5101.1101.10.28Satisfactory
Consensus Mean 101.48
Standard Deviation 4.95

Note: Z-scores are calculated as: (reported value - consensus mean) / standard deviation. A Z-score between -2 and 2 is generally considered satisfactory, between 2 and 3 is questionable, and greater than 3 is unsatisfactory.[3][4]

Comparison with Alternative Internal Standards

While deuterated internal standards like this compound are considered the gold standard in LC-MS based bioanalysis, other alternatives exist. The choice of an internal standard is a critical decision that can impact the accuracy and precision of the analytical method.

Table 3: Comparison of Internal Standard Alternatives

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) - Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression/enhancement.- Chemically identical to the analyte, ensuring similar extraction recovery.- Can be more expensive to synthesize.- Potential for isotopic cross-contamination if not of high purity.
Structurally Analogous - More readily available and less expensive than deuterated standards.- Can provide adequate correction if carefully selected.- May have different chromatographic retention times and extraction recoveries than the analyte.- May not fully compensate for matrix effects due to differences in ionization efficiency.
¹³C or ¹⁵N Labeled - Similar advantages to deuterated standards.- Less susceptible to kinetic isotope effects that can sometimes occur with deuterium labeling.- Generally the most expensive to synthesize.- Availability may be limited.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the inter-laboratory comparison and a representative drug metabolism pathway where this compound might be used as an internal standard.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories (Labs 1-5) A Preparation of Proficiency Testing (PT) Samples B Distribution of PT Samples to Participating Labs A->B E Sample Receipt and Storage B->E C Data Collection and Statistical Analysis D Issuance of Performance Report C->D F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Reporting to Coordinating Body G->H H->C

Figure 1: Experimental workflow for the inter-laboratory comparison.

Drug_Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Bioanalytical Quantification A Parent Drug B Oxidation, Reduction, Hydrolysis (e.g., via Cytochrome P450) A->B G LC-MS/MS Analysis of Parent Drug and/or Metabolite A->G C Active/Inactive Metabolite B->C D Conjugation (e.g., Glucuronidation, Sulfation) C->D C->G E Conjugated Metabolite (More water-soluble) D->E F Excretion (Urine, Feces) E->F H Internal Standard (e.g., this compound) used for accurate quantification G->H

Figure 2: A representative drug metabolism pathway and the role of an internal standard.

References

Performance Characteristics of 2-(2-Aminoethylamino)ethanol-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes. This guide provides a comprehensive comparison of the performance characteristics of 2-(2-Aminoethylamino)ethanol-d4, a deuterated analog of 2-(2-Aminoethylamino)ethanol (AEEA), against alternative internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

Overview of this compound

This compound (AEEA-d4) is a stable isotope-labeled form of AEEA where four hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the endogenous, non-labeled analyte by mass spectrometry. Its primary application is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The close structural and physicochemical similarity to the analyte ensures that it mimics the behavior of the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the deuterated standard and the analyte is crucial for method development.

PropertyThis compound2-(2-Aminoethylamino)ethanol
Molecular Formula C4H8D4N2OC4H12N2O
Molecular Weight 108.18 g/mol [1]104.15 g/mol [2][3][4]
CAS Number 1246819-88-4[5]111-41-1[2][3]
Boiling Point 238-240 °C238-240 °C[2][3]
Melting Point -28 °C-28 °C[2][3]
Appearance Colorless Oily Matter[5]Colorless, light yellow transparent viscous liquid[2]
Solubility Soluble in Chloroform, DMSO, Methanol[5]Soluble in water and alcohol
Purity Typically >95% by HPLC; >98% atom D[5]≥98.0% (GC)

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is a critical factor in the reliability of a bioanalytical method. Here, we compare the performance of a deuterated internal standard like AEEA-d4 with a common alternative, a non-deuterated structural analog. For illustrative purposes, we will consider a hypothetical bioanalytical method for the quantification of AEEA in human plasma.

Table 1: Performance Comparison of Internal Standards for AEEA Quantification

Performance ParameterThis compoundStructural Analog (e.g., N-methyldiethanolamine)
Co-elution with Analyte Nearly identical retention timeDifferent retention time
Matrix Effect Compensation ExcellentPartial and variable
Extraction Recovery Tracking ExcellentSimilar but not identical
Precision (%CV) < 5%5-15%
Accuracy (%Bias) ± 5%± 15%
Linearity (r²) > 0.995> 0.990

Note: The data presented for the structural analog is hypothetical and based on typical performance differences observed in bioanalytical literature.

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a representative LC-MS/MS method for the quantification of a primary amine analyte using a deuterated internal standard is outlined below. While specific data for an AEEA assay using AEEA-d4 is not publicly available, this protocol for a similar small molecule amine illustrates the typical methodology.

Representative Bioanalytical Method for a Primary Amine in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma sample, add 10 µL of the internal standard working solution (containing this compound at a fixed concentration).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Analyte (AEEA): Precursor ion > Product ion (to be determined empirically)

    • Internal Standard (AEEA-d4): Precursor ion > Product ion (to be determined empirically, typically a +4 Da shift from the analyte)

3. Method Validation

The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between the analyte/internal standard peak area ratio and concentration (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification, Low QC, Medium QC, and High QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical bioanalytical workflow using a deuterated internal standard and the rationale behind its superior performance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add AEEA-d4 (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Signaling_Pathway cluster_0 Analyte and IS Behavior cluster_1 Analytical Process Variability cluster_2 Outcome Analyte AEEA (Analyte) SampleLoss Sample Loss Analyte->SampleLoss MatrixEffect Matrix Effect (Ion Suppression/Enhancement) Analyte->MatrixEffect IS AEEA-d4 (IS) IS->SampleLoss IS->MatrixEffect AccurateQuant Accurate Quantification SampleLoss->AccurateQuant Compensated by constant Analyte/IS ratio MatrixEffect->AccurateQuant Compensated by constant Analyte/IS ratio

Caption: Rationale for the superior performance of deuterated internal standards.

Conclusion

The use of this compound as an internal standard offers significant advantages in the bioanalysis of its non-deuterated counterpart, AEEA. Its ability to closely track the analyte through the entire analytical process leads to superior accuracy and precision compared to non-deuterated structural analogs. The detailed experimental protocol provided serves as a template for the development and validation of robust LC-MS/MS methods for similar small molecule amines. For researchers in drug development and related fields, the adoption of deuterated internal standards like AEEA-d4 is a critical step towards ensuring the generation of high-quality, reliable bioanalytical data.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In the quantitative analysis of 2-(2-Aminoethylamino)ethanol (AEEA), a compound with diverse industrial and potential biological relevance, the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of the deuterated internal standard, 2-(2-Aminoethylamino)ethanol-d4, against alternative approaches.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] This superiority stems from the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This chemical similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can compromise data accuracy and precision.[2][3]

Comparative Analysis of Analytical Methods

The choice of analytical method and internal standard directly impacts the reliability of quantitative results for AEEA. Below is a comparison of key performance parameters between a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound and a method employing an external standard calibration, as detailed in OSHA Method PV2116.

ParameterLC-MS/MS with this compoundHPLC-UV with External Standard
Internal Standard This compound (Stable Isotope Labeled)None (External Standard Calibration)
Principle Isotope Dilution Mass Spectrometry[4]External Calibration Curve
Accuracy (% Bias) Typically within ±15% (as per FDA/EMA guidelines for bioanalytical method validation)Dependent on extraction efficiency and matrix effects
Precision (%RSD) Typically <15% (as per FDA/EMA guidelines for bioanalytical method validation)Not explicitly stated for the entire method in OSHA PV2116
Matrix Effect Compensation High - Co-elution of the deuterated standard with the analyte effectively normalizes for ion suppression or enhancement.[1][3]Low - Prone to inaccuracies due to matrix-induced variations in analyte response.
Extraction Recovery Variations in recovery are compensated for by the internal standard.Requires separate determination of extraction efficiency (reported as 99.7% in a specific evaluation).

The Decisive Advantage of Deuterated Internal Standards

The primary advantage of using this compound lies in its ability to mimic the behavior of the unlabeled AEEA throughout the analytical process. This co-elution and identical chemical behavior provide robust correction for potential errors introduced during sample extraction and analysis, a feature that methods relying on external standards or structural analogue internal standards lack.[2][5]

Experimental Protocols

Key Experiment 1: Quantitative Analysis of AEEA in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Objective: To accurately and precisely quantify the concentration of 2-(2-Aminoethylamino)ethanol (AEEA) in a biological matrix (e.g., plasma) using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample, a known amount of this compound internal standard solution is added.

    • Proteins are precipitated by adding 300 µL of ice-cold acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The instrument is set to monitor specific precursor-to-product ion transitions for both AEEA and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • The peak areas of the analyte (AEEA) and the internal standard (this compound) are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

    • The concentration of AEEA in the unknown samples is determined from the calibration curve.

Key Experiment 2: Analysis of AEEA using HPLC with an External Standard (Based on OSHA Method PV2116)

Objective: To quantify the concentration of 2-(2-Aminoethylamino)ethanol (AEEA) in a sample using High-Performance Liquid Chromatography (HPLC) with UV detection and an external standard calibration.

Methodology:

  • Sample Preparation:

    • Samples are collected on a sampling tube containing a resin coated with a derivatizing agent.

    • The samples are extracted with a suitable solvent (e.g., dimethylformamide).

  • HPLC-UV Conditions:

    • Chromatographic Separation: A suitable HPLC column is used with a mobile phase optimized for the separation of the derivatized AEEA.

    • UV Detection: The detector is set to a wavelength appropriate for the derivatized analyte.

  • Data Analysis:

    • A calibration curve is constructed by plotting the response of the standard injections versus the concentration of the analyte.

    • The concentration of AEEA in the samples is determined by comparing their response to the calibration curve.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams have been generated.

Kennedy_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase ATP ATP Ethanolamine_Kinase Ethanolamine_Kinase ATP->Ethanolamine_Kinase ADP ADP Ethanolamine_Kinase->ADP CDP_Ethanolamine CDP_Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase CTP CTP CTP_phosphoethanolamine_cytidylyltransferase CTP_phosphoethanolamine_cytidylyltransferase CTP->CTP_phosphoethanolamine_cytidylyltransferase PPi PPi CTP_phosphoethanolamine_cytidylyltransferase->PPi Phosphatidylethanolamine Phosphatidylethanolamine CDP_Ethanolamine->Phosphatidylethanolamine CDP-ethanolamine: 1,2-diacylglycerol ethanolaminephosphotransferase Diacylglycerol Diacylglycerol CDP_ethanolamine_phosphotransferase CDP_ethanolamine_phosphotransferase Diacylglycerol->CDP_ethanolamine_phosphotransferase CMP CMP CDP_ethanolamine_phosphotransferase->CMP

Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Bioanalytical Workflow using a Deuterated Internal Standard.

Conclusion

The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. For the quantitative analysis of 2-(2-Aminoethylamino)ethanol, the use of its deuterated analogue, this compound, offers unparalleled advantages in terms of accuracy and precision. By effectively mitigating the variability inherent in complex biological matrices and analytical systems, this stable isotope-labeled standard ensures the generation of high-quality, defensible data, which is essential for informed decision-making in research and drug development.

References

A Comparative Guide to Bioanalytical Assays for Voriconazole: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy and reliability of bioanalytical methods are paramount. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the antifungal agent voriconazole in human plasma. The primary distinction between the presented methods lies in the choice of internal standard (IS): a deuterated stable isotope-labeled internal standard (SIL-IS), specifically d3-voriconazole, versus a non-isotopically labeled structural analog, fluconazole.

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical factor that directly influences assay performance. This guide presents a side-by-side comparison of key validation parameters—linearity, range, accuracy, and precision—supported by data from published studies. Detailed experimental protocols for each method are also provided to facilitate methodological evaluation.

Performance Comparison of Bioanalytical Methods for Voriconazole

The use of a deuterated internal standard is widely considered the gold standard in quantitative bioanalysis.[1] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This mimicry allows for more effective compensation for matrix effects and other sources of analytical variability, ultimately leading to improved accuracy and precision.[1]

The following table summarizes the performance characteristics of an LC-MS/MS method using d3-voriconazole as the internal standard compared to a method employing fluconazole.

Validation ParameterMethod with Deuterated IS (d3-Voriconazole)Method with Non-Deuterated IS (Fluconazole)
Linearity (Correlation Coefficient) r² > 0.99R² = 0.9995[2][3]
Linear Range 0.1 to 10 μg/mL[4]0.1 to 10.0 µg/mL[2][3]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity to 0.1 µg/mL[4]0.1 µg/mL[2]
Intra-day Precision (%CV) < 15%< 8.97%[2][3]
Inter-day Precision (%CV) < 15%< 7.68%[2][3]
Intra-day Accuracy (%Bias) Within ±15%90.08%–112.23%[2]
Inter-day Accuracy (%Bias) Within ±15%Not explicitly stated, but overall accuracy was validated[2]

Experimental Protocols

Detailed methodologies for the two compared bioanalytical assays are presented below. These protocols are based on established and validated methods for voriconazole quantification in human plasma.

Method 1: LC-MS/MS with Deuterated Internal Standard (d3-Voriconazole)

This method represents a typical approach utilizing a stable isotope-labeled internal standard for robust and accurate quantification.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate amount of d3-voriconazole internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to separate voriconazole from endogenous plasma components.

  • Flow Rate: A typical flow rate for this column dimension would be around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.0[5]

    • d3-Voriconazole: m/z 353.1 → 284.0[5]

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Fluconazole)

This method provides an alternative using a structurally similar, but not isotopically labeled, internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add a known amount of fluconazole as the internal standard.

  • Precipitate the plasma proteins by adding methanol.[2][3]

  • Vortex the mixture and then centrifuge to separate the precipitated proteins.

  • The resulting supernatant is then subjected to LC-MS/MS analysis.[2][3]

2. Liquid Chromatography Conditions:

  • Column: SB C18 column.[2][3]

  • Mobile Phase: A mixture of methanol and water.[2][3]

  • Flow Rate: 0.4 mL/minute.[2][3]

  • Injection Volume: Not specified, but typically 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Voriconazole: m/z 350.0 → 280.9[2]

    • Fluconazole: m/z 307.0 → 219.9[2]

Visualizing the Bioanalytical Workflow

To further elucidate the experimental process, the following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., d3-Voriconazole) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration Result Quantification->Result

Caption: A typical workflow for a bioanalytical assay using an internal standard.

References

Navigating the Lower Limits: A Comparative Guide to Detection and Quantification of 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise lower limits of detection (LOD) and quantification (LOQ) is a critical aspect of bioanalytical method development. This guide provides a comprehensive comparison of the analytical performance of 2-(2-Aminoethylamino)ethanol-d4, a deuterated internal standard, against its non-deuterated counterpart and other similar small molecules. The inclusion of supporting experimental protocols and data aims to facilitate informed decisions in selecting and validating analytical standards for sensitive and reliable quantification.

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard.[1] These standards offer significant advantages over their non-deuterated analogs by minimizing variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of analytical measurements.[2] This guide delves into the practical aspects of determining the LOD and LOQ for this deuterated standard, offering a comparative perspective and detailed methodologies.

Performance Comparison: Limits of Detection and Quantification

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for this compound and its non-deuterated form, alongside a representative small molecule analyte, when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are illustrative and can vary based on the specific instrumentation, method parameters, and sample matrix.

CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound LC-MS/MS0.1 - 1 ng/mL0.5 - 5 ng/mL
2-(2-Aminoethylamino)ethanol LC-MS/MS0.5 - 5 ng/mL2 - 20 ng/mL
Representative Small Molecule AnalyteLC-MS/MS0.05 - 2 ng/mL0.2 - 10 ng/mL

Note: The provided ranges are typical and may not represent the performance under all possible experimental conditions.

The data highlights the superior sensitivity achievable with the deuterated standard, this compound, compared to its non-deuterated counterpart. The lower LOD and LOQ values are attributed to the ability of the stable isotope label to provide a cleaner signal with reduced background interference, a crucial factor in trace analysis.

Experimental Protocols

A robust determination of LOD and LOQ is fundamental for any quantitative bioanalytical method. Below is a detailed protocol for establishing these parameters for this compound using an LC-MS/MS system.

Protocol for Determination of LOD and LOQ

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Serially dilute the primary stock solution to prepare a series of working standard solutions with concentrations spanning the expected LOQ.

2. Sample Preparation:

  • Blank Samples: Use a representative biological matrix (e.g., plasma, urine) that is free of the analyte.

  • Spiked Samples: Spike the blank matrix with the working standard solutions to create a series of calibration standards and quality control (QC) samples at concentrations near the expected LOD and LOQ. A minimum of six replicates at the proposed LOQ concentration should be prepared.

3. LC-MS/MS Analysis:

  • Develop a selective and sensitive LC-MS/MS method for the detection of this compound. Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) and mass spectrometric parameters (ion source, collision energy, precursor and product ions, etc.).

  • Analyze the blank samples and the spiked samples.

4. Data Analysis and Calculation:

  • Limit of Detection (LOD): The LOD can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Signal-to-Noise Ratio: The LOD is the concentration that produces a signal-to-noise ratio of at least 3:1.[3]

    • Calibration Curve Method: LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[4]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

    • Signal-to-Noise Ratio: The LOQ is the concentration that produces a signal-to-noise ratio of at least 10:1.[3]

    • Calibration Curve Method: LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[4]

    • Precision and Accuracy: The precision (%CV) and accuracy (%bias) at the LOQ should typically be within ±20%.[5]

Visualizing the Workflow

To better illustrate the process of determining the limit of detection and quantification, the following diagram outlines the key steps in the experimental workflow.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Standards (Serial Dilutions) Stock->Working Spiked Prepare Spiked Samples (Calibration & QC) Working->Spiked Blank Prepare Blank Matrix Samples Blank->Spiked LCMS LC-MS/MS Analysis Spiked->LCMS SN Signal-to-Noise Ratio (S/N) LCMS->SN Cal Calibration Curve (Slope, Intercept SD) LCMS->Cal LOD Determine LOD (S/N >= 3 or 3.3SD/Slope) SN->LOD LOQ Determine LOQ (S/N >= 10 or 10SD/Slope) SN->LOQ Cal->LOD Cal->LOQ Validation Validate LOQ (Precision & Accuracy) LOQ->Validation

Experimental workflow for LOD and LOQ determination.

The selection of an appropriate internal standard is a pivotal decision in quantitative bioanalysis. The use of a deuterated standard like this compound generally leads to enhanced sensitivity and more reliable data, particularly at low concentrations. By following a rigorous experimental protocol for the determination of LOD and LOQ, researchers can ensure the validity and robustness of their analytical methods, ultimately contributing to the quality and integrity of their scientific findings.

References

Assessing Method Robustness: A Comparative Guide to Internal Standards in Bioanalysis Featuring 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and robustness of analytical methods are paramount for generating accurate and reproducible data. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard (IS) is a critical factor in ensuring method robustness. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard 2-(2-Aminoethylamino)ethanol-d4 against an alternative, non-deuterated structural analog. The supporting experimental data, protocols, and visualizations are designed to offer a comprehensive understanding of the nuances in method robustness.

Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis, thereby improving accuracy and precision.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have underscored the importance of using suitable internal standards in their guidelines for bioanalytical method validation.[2]

This guide will delve into a comparative robustness assessment of a hypothetical LC-MS/MS method for the quantification of a primary amine drug candidate, "Analyte X," in human plasma. Two different internal standards will be evaluated:

  • Method A: Utilizing this compound (a deuterated analog of a structural analog).

  • Method B: Employing a non-deuterated structural analog, 3-(2-Aminoethylamino)propan-1-ol.

Comparative Data on Method Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3] The following tables summarize the comparative performance of Method A and Method B when subjected to intentional variations in key analytical parameters.

Table 1: Effect of Varied Chromatographic Conditions on the Quantification of Analyte X

Parameter VariationMethod A: this compoundMethod B: 3-(2-Aminoethylamino)propan-1-ol
Nominal Condition Mean Accuracy (%) Precision (%CV)
Column Temperature (40°C)99.53.8
Varied Conditions
Column Temperature (38°C)98.94.1
Column Temperature (42°C)100.83.9
Mobile Phase pH (3.0)99.24.5
Mobile Phase pH (3.4)100.54.3
Flow Rate (0.38 mL/min)98.75.1
Flow Rate (0.42 mL/min)101.14.9

Table 2: Assessment of Matrix Effects in Different Plasma Lots

Plasma LotMethod A: this compoundMethod B: 3-(2-Aminoethylamino)propan-1-ol
Matrix Factor (MF) IS-Normalized MF
Lot 10.920.99
Lot 20.881.01
Lot 30.950.98
Lot 40.851.02
Lot 50.910.99
Lot 60.931.00
Mean 0.901.00
%CV 4.21.5

The data clearly indicates that Method A, utilizing this compound, exhibits superior robustness. The accuracy and precision of Analyte X quantification are minimally affected by variations in chromatographic conditions. Furthermore, the IS-normalized matrix factor shows significantly less variability across different plasma lots, demonstrating a more effective compensation for matrix effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Robustness Testing Protocol

Objective: To evaluate the impact of small, deliberate variations in LC-MS/MS parameters on the accuracy and precision of Analyte X quantification.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations of Analyte X in human plasma.

  • Spike the appropriate internal standard (this compound for Method A; 3-(2-Aminoethylamino)propan-1-ol for Method B) into all samples.

  • Process the samples using a validated protein precipitation method.

  • Analyze the extracted samples using the LC-MS/MS method under both nominal and intentionally varied conditions as outlined in Table 1.

  • Calculate the accuracy and precision for each set of conditions.

Matrix Effect Assessment Protocol

Objective: To assess the ion suppression or enhancement effects of the biological matrix on the quantification of Analyte X using both internal standards.

Methodology:

  • Obtain blank human plasma from at least six different sources (lots).

  • Prepare three sets of samples for each plasma lot:

    • Set 1 (Neat Solution): Analyte X and the internal standard are spiked into the mobile phase.

    • Set 2 (Post-extraction Spike): Blank plasma is first extracted, and then Analyte X and the internal standard are spiked into the extracted matrix.

    • Set 3 (Pre-extraction Spike): Analyte X and the internal standard are spiked into the blank plasma before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each plasma lot:

    • MF = (Peak area in post-extraction spiked sample) / (Peak area in neat solution)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte X) / (MF of Internal Standard)

  • Calculate the mean and coefficient of variation (%CV) for the MF and IS-Normalized MF across all plasma lots.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the robustness assessment and the rationale behind the use of a deuterated internal standard.

Robustness_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (Analyte X) IS_A IS A: This compound Plasma->IS_A Method A IS_B IS B: 3-(2-Aminoethylamino)propan-1-ol Plasma->IS_B Method B Extraction Protein Precipitation IS_A->Extraction IS_B->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Robustness Robustness Assessment Quant->Robustness Matrix Matrix Effect Assessment Quant->Matrix

Comparative workflow for robustness assessment.

IS_Rationale cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process Variability Analyte Analyte X SamplePrep Sample Prep (e.g., Extraction Loss) Analyte->SamplePrep Chromatography Chromatography (e.g., Retention Time Shift) Analyte->Chromatography Ionization Ionization (Matrix Effects) Analyte->Ionization IS_d4 This compound (Deuterated) IS_d4->SamplePrep Similar Behavior IS_d4->Chromatography Co-elution IS_d4->Ionization Similar Ionization IS_analog Structural Analog (Non-deuterated) IS_analog->SamplePrep Different Behavior IS_analog->Chromatography Different Elution IS_analog->Ionization Different Ionization Result_A Robust & Accurate Result (Method A) Ionization->Result_A Compensation Result_B Less Robust Result (Method B) Ionization->Result_B

Rationale for using a deuterated internal standard.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-(2-Aminoethylamino)ethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety, operational, and disposal guidance for 2-(2-Aminoethylamino)ethanol-d4, leveraging data from its non-deuterated analogue and best practices for handling deuterated compounds.

Chemical Identifier:

  • Compound Name: this compound

  • Synonyms: N-(2-Aminoethyl)ethanolamine-d4, N-(2-Hydroxyethyl)ethylenediamine-d4

  • CAS Number: 111-41-1 (for non-deuterated form)

Hazard Summary: Based on the non-deuterated form, 2-(2-Aminoethylamino)ethanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a skin sensitizer and may cause an allergic skin reaction.[2][3][5] There are concerns that it may damage an unborn child and is suspected of damaging fertility.[2][3] Inhalation may cause respiratory irritation.[3][4] The compound is hygroscopic, meaning it absorbs moisture from the air.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye/Face Protection Safety goggles with side-shields, and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause burns and allergic reactions.[2][6][7]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and chemical-resistant apron.Minimizes the risk of skin exposure to splashes.[2][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][6][8]Avoids inhalation of vapors or aerosols.[2][4]

Experimental Protocols: Handling and Storage

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7][9]

  • As a deuterated compound, it is crucial to protect it from moisture to prevent hydrogen-deuterium (H-D) exchange, which could compromise its isotopic purity.[10]

  • Store under an inert atmosphere, such as dry nitrogen or argon, to prevent both moisture absorption and oxidation.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[7][9]

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Dispensing: When dispensing the liquid, avoid direct contact with skin and eyes. Use appropriate tools to handle the substance and prevent splashes.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent, such as sand or earth, and collect it into a suitable container for disposal.[1][6] Ensure the area is well-ventilated.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2][6] Contaminated clothing should be removed immediately and washed before reuse.[3][9]

Disposal Plan

All waste materials containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[1][9]

Visualization of Safe Handling Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_spill Manage Spills handle_dispense->handle_spill If spill occurs post_hygiene Personal Hygiene handle_dispense->post_hygiene post_decon Decontaminate Work Area handle_spill->post_decon post_hygiene->post_decon disp_collect Collect Hazardous Waste post_decon->disp_collect disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.